Fmoc-D-Hse(Trt)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585041 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257886-01-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Identification and Properties
An In-Depth Technical Guide to Fmoc-D-Hse(Trt)-OH
This technical guide provides comprehensive information on the chemical properties, experimental usage, and key protocols related to this compound for researchers, scientists, and professionals in drug development.
This compound, with the CAS number 257886-01-4 , is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS).[1] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amine, while the Trt (trityl) group protects the side-chain hydroxyl group of the D-homoserine.
A summary of its key chemical properties is presented below:
| Property | Value | Source |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-homoserine | [1] |
| Molecular Formula | C₃₈H₃₃NO₅ | [1][2] |
| Molecular Weight | 583.7 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥ 98.0% | [2] |
| Storage Temperature | -20°C | [1] |
Application in Peptide Synthesis
This compound is a valuable building block for the incorporation of D-homoserine into peptide sequences via Fmoc-based solid-phase peptide synthesis. The Trityl protecting group on the side chain is acid-labile and can be selectively removed under mild acidic conditions, allowing for subsequent on-resin modification of the hydroxyl group, such as phosphorylation or glycosylation.
Experimental Protocols
The following are generalized protocols for the use of this compound in peptide synthesis.
Standard Coupling Protocol in Fmoc SPPS
This protocol outlines the steps for incorporating an this compound residue into a growing peptide chain on a solid support.
Materials:
-
Solid support (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., TBTU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation: this compound is pre-activated in DMF using a coupling reagent (e.g., TBTU) and a base (e.g., DIPEA).
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete, which can be monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is washed again with DMF to remove excess reagents and by-products. These steps are repeated for each amino acid in the sequence.
Selective On-Resin Deprotection of the Trityl Group
This procedure allows for the removal of the Trt group from the homoserine side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing Hse(Trt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS)
Procedure:
-
The peptide-resin is swelled in DCM.
-
A solution of 1% TFA in DCM, often containing a scavenger like 5% TIS, is added to the resin.
-
The reaction is gently agitated for a short period (e.g., 2 x 2 minutes).
-
The resin is then washed thoroughly with DCM to remove the cleaved trityl groups and residual acid.
Visualizations
Workflow for Peptide Synthesis
The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the incorporation of an amino acid derivative like this compound.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Trityl Group Cleavage
This diagram illustrates the chemical logic of the selective removal of the Trt protecting group from the homoserine side chain.
References
An In-depth Technical Guide to N-alpha-Fmoc-O-trityl-D-homoserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-alpha-Fmoc-O-trityl-D-homoserine, a critical amino acid derivative for advanced peptide synthesis. Below, you will find its key chemical properties, applications in research and drug development, and a detailed workflow for its use in solid-phase peptide synthesis (SPPS).
Core Compound Data
N-alpha-Fmoc-O-trityl-D-homoserine is a protected amino acid derivative essential for the stepwise synthesis of peptides. The N-terminal alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected by a trityl (Trt) group. This dual protection scheme is fundamental to the widely used Fmoc-based solid-phase peptide synthesis strategy.
| Property | Value | Reference |
| Molecular Formula | C38H33NO5 | [1][2] |
| Molecular Weight | 583.67 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Purity (Typical) | ≥98.0% (HPLC) | [1] |
| Melting Point | 63-67 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in DMF | The trityl group enhances solubility, facilitating efficient coupling reactions in peptide synthesis.[2][3] |
| Synonyms | Fmoc-D-Hse(Trt)-OH, Fmoc-D-Homoser(Trt)-OH | [1] |
Applications in Research and Drug Development
N-alpha-Fmoc-O-trityl-D-homoserine is a specialized building block with significant applications in the synthesis of complex peptides for various research and therapeutic purposes.
-
Peptide Synthesis : The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the acid-labile trityl group offers robust protection for the homoserine side chain.[4][5] This orthogonal protection strategy allows for the precise and sequential addition of amino acids to a growing peptide chain.[6]
-
Drug Development : It plays a crucial role in the development of novel peptide-based therapeutics.[2][3] The incorporation of non-natural amino acids like D-homoserine can enhance the metabolic stability and bioavailability of drug candidates.
-
Bioconjugation : This derivative is utilized in bioconjugation techniques, enabling the linkage of synthetic peptides to other biomolecules, such as proteins or antibodies, to create targeted drug delivery systems or diagnostic tools.[2][3]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized, step-by-step protocol for the incorporation of N-alpha-Fmoc-O-trityl-D-homoserine into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Resin (e.g., 2-chlorotrityl chloride, Wang, or Rink Amide resin)
-
N-alpha-Fmoc-O-trityl-D-homoserine
-
Other required Fmoc-protected amino acids
-
Coupling agent (e.g., HCTU, HATU/HOAt)
-
Base (e.g., collidine, NMM, or DIEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS))
-
Precipitation solvent: Methyl t-butyl ether
Methodology:
-
Resin Preparation: The synthesis begins with a solid support (resin), which is swelled in DMF for approximately one hour.[7]
-
First Amino Acid Coupling (if applicable): If N-alpha-Fmoc-O-trityl-D-homoserine is the first amino acid, it is coupled to the resin.
-
Fmoc-Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[6][7] This exposes the N-terminal amine for the next coupling reaction. This step is followed by extensive washing with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling: N-alpha-Fmoc-O-trityl-D-homoserine is pre-activated using a coupling agent (like HCTU) and a base (like collidine) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction, forming a new peptide bond.[7] Coupling times can range from 1 to 12 hours.[7]
-
Washing: After the coupling is complete, the resin is washed thoroughly with DMF to remove any unreacted reagents.
-
Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence until the synthesis is complete.
-
Final Fmoc Removal: After the last amino acid has been coupled, the final Fmoc group is removed using the 20% piperidine in DMF solution.[7]
-
Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (including the trityl group) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as TFA containing scavengers (e.g., TIPS) to prevent side reactions.[6][7]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold methyl t-butyl ether.[6] The crude peptide is then typically purified using high-performance liquid chromatography (HPLC).
Workflow and Chemistry Visualization
The following diagrams illustrate the key chemical structures and the overall workflow for utilizing N-alpha-Fmoc-O-trityl-D-homoserine in peptide synthesis.
References
- 1. Nα-Fmoc-O-trityl-D-homoserine [sigma-aldrich.cnreagent.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
The Strategic Imperative of D-Amino Acids in Modern Peptide Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research tools, the incorporation of D-amino acids represents a pivotal strategy for overcoming inherent limitations of their naturally occurring L-amino acid counterparts. This guide provides a comprehensive technical overview of the core principles and practical applications of D-amino acid integration in peptide design, with a focus on enhancing proteolytic stability, modulating receptor interactions, and improving overall bioavailability.
The Fundamental Advantage: Overcoming Proteolytic Degradation
Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases, which significantly limits their therapeutic potential by reducing their in vivo half-life.[1][2] The introduction of D-amino acids, which are the enantiomers of L-amino acids, provides a robust solution to this challenge.[3] Proteolytic enzymes are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[4] Consequently, peptides containing D-amino acids are resistant to this enzymatic degradation, leading to a substantially prolonged circulation half-life.[3][5]
Quantitative Impact on Proteolytic Stability
The strategic substitution of L-amino acids with D-amino acids can dramatically increase the stability of peptides in biological fluids such as plasma and serum. This enhanced stability is a critical factor in the development of effective peptide-based drugs.
| Peptide Analog | Modification | Matrix | Half-life | Fold Increase in Stability | Reference |
| Oncocin Derivative (Onc18) | All L-amino acids | Mouse Serum | 25 min | - | [1] |
| Onc72 | L-Ornithine substitutions at cleavage sites | Mouse Serum | 3 h | 7.2x | [1] |
| Onc112 | D-Arginine substitutions at cleavage sites | Mouse Serum | > 8 h | > 19.2x | [1] |
| Linear Antimicrobial Peptide | All L-amino acids | Human Serum | 13 min | - | [6] |
| Grafted Cyclotide (with D-amino acids) | Cyclized with D-amino acid substitutions | Human Serum | 7 h 15 min | ~33.5x | [6] |
| RDP215 (Antitumor Peptide) | All L-amino acids | Human Serum | No significant degradation observed | - | [3] |
| 9D-RDP215 | L- to D-amino acid substitution | Human Serum | No significant degradation observed | - | [3] |
| Apidaecin 1b analog (Api88) | All L-amino acids | Mouse Serum | 5 min | - | [1] |
| Api137 | D-amino acid substitutions | Mouse Serum | 6 h | 72x | [1] |
Modulating Receptor Binding and Biological Activity
The introduction of D-amino acids can significantly influence the conformational properties of peptides, thereby altering their binding affinity and selectivity for biological targets such as G protein-coupled receptors (GPCRs).[7] This modulation can be leveraged to fine-tune the pharmacological profile of a peptide, leading to either enhanced agonistic or antagonistic activity. In some cases, the incorporation of a D-amino acid is crucial for eliciting the desired biological response.[8]
Case Study: Somatostatin Analogs
Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five GPCRs (SSTR1-5).[9] Natural somatostatin has a very short half-life of less than three minutes.[10] The development of stable and receptor-selective analogs is therefore of great therapeutic interest. The incorporation of D-amino acids has been a key strategy in creating clinically successful somatostatin analogs like Octreotide.
| Peptide | Target Receptor | Binding Affinity (Ki in nM) | Reference |
| Somatostatin-14 (SRIF-14) | SSTR1 | High | [11] |
| SSTR2 | High | [11] | |
| SSTR3 | High | [11] | |
| SSTR4 | High | [11] | |
| SSTR5 | High | [11] | |
| [D-Ala1, D-Cys3,14, Msa7, D-Trp8]-SRIF14 | SSTR1 | Moderate | [11] |
| SSTR2 | Outstanding | [11] | |
| SSTR3 | Low | [11] | |
| SSTR4 | Low | [11] | |
| SSTR5 | Low | [11] | |
| [D-Trp8, L-Dfp11]-SRIF | SSTR2 | High Selectivity | [7] |
Enhancing Bioavailability
The oral bioavailability of conventional peptides is notoriously low due to their rapid degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[2][12] The enhanced proteolytic stability conferred by D-amino acids can significantly improve the prospects for oral peptide delivery. While still a major challenge, the increased residence time in the gut allows for a greater opportunity for absorption. Some orally administered peptide drugs that have achieved market approval, such as semaglutide, incorporate strategies to enhance stability, including the use of non-standard amino acids.[12]
| Peptide Drug | Administration Route | Bioavailability | Notes | Reference |
| Desmopressin | Oral | 0.2% | Contains D-arginine | [12] |
| Octreotide | Oral | < 1% | Contains D-phenylalanine and D-cysteine | [12] |
| Semaglutide (Rybelsus®) | Oral | Very low, but effective | Contains amino acid modifications for stability | [12] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (L- or D-), HBTU, and HOBt in DMF.
-
Add DIPEA to activate the carboxyl group of the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Proteolytic Stability Assay
This assay measures the rate of peptide degradation in the presence of proteases, typically in serum or plasma.
Materials:
-
Peptide stock solution (1 mg/mL in water or a suitable buffer)
-
Human or mouse serum/plasma
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS)
-
Quenching solution (e.g., 10% Trichloroacetic acid, TCA)
-
RP-HPLC system with a C18 column
-
Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)
Procedure:
-
Incubation:
-
Dilute the peptide stock solution to a final concentration of 100 µg/mL in pre-warmed (37°C) serum or plasma.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to an equal volume of quenching solution (10% TCA) to precipitate proteins and stop the enzymatic reaction.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) of the peptide.
-
ELISA-Based Receptor Binding Assay
This assay is used to determine the binding affinity of a peptide to its receptor. A competitive binding format is often used to determine the IC50 value, which can be related to the binding affinity (Ki).
Materials:
-
Recombinant receptor protein
-
Labeled peptide (e.g., biotinylated or fluorescently tagged) with known binding affinity
-
Unlabeled competitor peptide (the D-amino acid-containing peptide to be tested)
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., Streptavidin-HRP for biotinylated peptides)
-
Substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Receptor Coating: Coat the wells of a 96-well plate with the recombinant receptor protein overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound receptor and then block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding:
-
Add a fixed concentration of the labeled peptide to each well.
-
Add serial dilutions of the unlabeled competitor peptide to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate to remove unbound peptides.
-
Detection:
-
Add the detection reagent (e.g., Streptavidin-HRP) and incubate for 1 hour.
-
Wash the plate.
-
Add the substrate and allow the color to develop.
-
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance versus the log of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Workflows and Pathways
Experimental Workflow for D-Amino Acid Peptide Design
Caption: A streamlined workflow for the design, synthesis, and evaluation of D-amino acid-containing peptides.
Signaling Pathway of a GLP-1 Receptor Agonist
Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes. Native GLP-1 has a very short half-life, and the development of long-acting analogs, often incorporating amino acid modifications for stability, has been crucial.[13]
Caption: Simplified signaling cascade initiated by a stabilized GLP-1 receptor agonist in a pancreatic beta cell.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Molecular biology of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Somatostatin, somatostatin analogs and somatostatin receptor dynamics in the biology of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Introduction to Solid-Phase Peptide Synthesis and Protecting Groups
An In-depth Technical Guide on the Core Roles of Fmoc and Trityl Protecting Groups in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is anchored to an insoluble solid support.[][2] This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[3][4] A key principle for the success of SPPS is the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions during peptide bond formation.[5][6]
The most widely adopted strategy in modern SPPS is the Fmoc/tBu approach, which relies on an orthogonal protection scheme.[3][5] In this system, the α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups.[3][6] The Trityl (Trt) group is a prominent example of such an acid-labile side-chain protecting group, particularly for amino acids like Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln).[6][7] This guide provides a detailed examination of the distinct and complementary roles of the Fmoc and Trityl protecting groups in the SPPS workflow.
The Role of the Fmoc (9-fluorenylmethyloxycarbonyl) Group
The Fmoc group is the temporary protecting group for the α-amino function of amino acids in the most common SPPS strategy.[7] Its primary role is to prevent the N-terminus of an amino acid from reacting with itself or other molecules during the activation and coupling of its C-terminal carboxyl group to the free amine of the growing peptide chain.[6]
Chemical Properties and Deprotection Mechanism: The key feature of the Fmoc group is its lability under mild basic conditions.[6][8] It is stable to acids and most other reagents used in SPPS, which is crucial for its role in an orthogonal protection scheme.[8] The deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]
The deprotection mechanism proceeds via a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system.[3][7] This leads to the formation of a stabilized carbanion, which then undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[3][7] The piperidine also acts as a scavenger for the electrophilic DBF byproduct, forming a stable adduct and preventing it from reacting with the newly liberated amine of the peptide chain.[3]
Advantages of the Fmoc Group:
-
Mild Deprotection: The use of a weak base like piperidine avoids the harsh acidic conditions required for older strategies (like the Boc/Bzl approach), thus preserving the integrity of acid-sensitive peptide sequences and linkers.[][6]
-
Orthogonality: Its base-lability is orthogonal to the acid-labile side-chain protecting groups (like Trityl and tBu), allowing for selective deprotection at each synthesis cycle.[3][6]
-
Real-time Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300 nm, which allows for the quantitative, real-time monitoring of the deprotection reaction to ensure its completion.[6][8]
-
High Yields: The Fmoc strategy consistently achieves high coupling yields, often exceeding 99%, which is critical for the successful synthesis of long peptides.[]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Role of the Trityl (Trt) Group
The Trityl (triphenylmethyl) group is a highly acid-labile protecting group predominantly used for the side-chain protection of specific amino acids.[3][7] It is essential for preventing side-chain functional groups from participating in unwanted reactions during the peptide elongation cycles. It is commonly used for:
-
Cysteine (Cys): Protects the thiol group (-SH).
-
Histidine (His): Protects the imidazole ring.
-
Asparagine (Asn) and Glutamine (Gln): Protects the side-chain amide.[10]
Chemical Properties and Cleavage Mechanism: The Trityl group's defining characteristic is its extreme sensitivity to acid.[11] The three phenyl rings effectively stabilize the resulting carbocation formed during cleavage, making it removable under very mild acidic conditions.[11][12] This high acid lability allows for its removal during the final cleavage step from the resin using a trifluoroacetic acid (TFA) "cocktail", which also cleaves most other side-chain protecting groups and the peptide-resin linker.[13]
The cleavage mechanism involves protonation of the atom linking the Trityl group to the amino acid side chain, followed by the departure of the stable trityl carbocation. This cation is a bulky electrophile that must be "scavenged" to prevent it from reattaching to the peptide or modifying sensitive residues like Tryptophan or Methionine.[13][14] Scavengers such as water, triisopropylsilane (TIS), or ethanedithiol (EDT) are added to the TFA cleavage cocktail to trap the trityl cation.
Advantages of the Trityl Group:
-
High Acid Lability: Allows for efficient removal during the final cleavage step with TFA.
-
Orthogonality: It is completely stable to the basic conditions used for Fmoc deprotection, making it a perfect partner in the Fmoc/tBu strategy.[3]
-
Minimizing Side Reactions: For Cysteine, the use of Trt protection has been shown to minimize certain side reactions during peptide assembly.[13]
Caption: Mechanism of Trityl group cleavage by TFA.
The Fmoc/Trityl Orthogonal Protection Strategy in SPPS
The combined use of Fmoc for Nα-protection and Trityl (along with other acid-labile groups like tBu and Boc for other side chains) for side-chain protection forms a powerful orthogonal system.[3] Orthogonality means that one class of protecting groups can be removed under a specific set of conditions without affecting the other class.[3][6]
In a typical SPPS cycle:
-
The Nα-Fmoc group of the resin-bound peptide is removed with a piperidine solution. The acid-labile Trityl side-chain protecting groups remain intact.
-
The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus.
-
These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Finally, the completed peptide is treated with a strong acid cocktail (e.g., 95% TFA) to simultaneously cleave the peptide from the resin and remove all the acid-labile side-chain protecting groups, including Trityl.
Caption: A typical SPPS workflow using orthogonal Fmoc/Trt protection.
Quantitative Data Summary
| Protecting Group | Type | Protected Functionality | Deprotection/Cleavage Conditions | Typical Time | Stability |
| Fmoc | Base-Labile | α-Amino Group | 20% Piperidine in DMF | 3-20 minutes | Acid-stable |
| Trityl (Trt) | Highly Acid-Labile | Side Chains (Cys, His, Asn, Gln) | 95% TFA with scavengers (e.g., TIS, H₂O, EDT) | 1-3 hours | Base-stable |
| t-Butyl (tBu) | Acid-Labile | Side Chains (Asp, Glu, Ser, Thr, Tyr) | 95% TFA with scavengers | 1-3 hours | Base-stable |
| Boc | Acid-Labile | Side Chains (Lys, Trp) | 95% TFA with scavengers | 1-3 hours | Base-stable |
Experimental Protocols
Protocol 1: Standard Nα-Fmoc Deprotection in SPPS
This protocol describes a single deprotection step within an automated or manual SPPS cycle.
Reagents and Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF
-
Washing Solvent: High-purity DMF
-
Reaction vessel suitable for SPPS
Methodology:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[15]
-
Agitate the mixture at room temperature. A typical first treatment is for 3-5 minutes.
-
Drain the deprotection solution. This solution can be collected for UV analysis to monitor the reaction progress.
-
Add a second portion of the deprotection solution to the resin and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
Drain the solution and wash the deprotected peptide-resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling step. A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads to confirm the presence of the free primary amine.[7][9]
Protocol 2: Final Cleavage and Trityl Deprotection
This protocol describes the final step to cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups, including Trityl.
Reagents and Materials:
-
Dry, N-terminally deprotected peptide-resin
-
Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole. (Note: The exact composition can vary based on the peptide sequence. For peptides with Cys(Trt), EDT is a crucial scavenger).[13]
-
Cold, peroxide-free diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream for drying
Methodology:
-
Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Add the pre-chilled cleavage cocktail to the resin (e.g., 2-5 mL).[13] The resin may turn a deep yellow or orange color due to the formation of the trityl carbocation.[13]
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[13]
-
Filter the resin through a fritted funnel, collecting the filtrate which contains the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add approximately 10-fold the volume of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically by RP-HPLC) and analysis.
Conclusion
The Fmoc and Trityl protecting groups are central to the success and versatility of modern Solid-Phase Peptide Synthesis. Their orthogonal chemical labilities—Fmoc to base and Trityl to acid—allow for a highly controlled and efficient stepwise assembly of complex peptide chains. The mild conditions for Fmoc removal preserve peptide integrity, while the robust Trityl group effectively shields reactive side chains until the final acid-mediated cleavage. This strategic combination has become the gold standard, enabling researchers and drug developers to synthesize high-purity peptides for a vast array of scientific and therapeutic applications.
References
- 2. m.youtube.com [m.youtube.com]
- 3. peptide.com [peptide.com]
- 4. google.com [google.com]
- 5. Bot Detection [iris-biotech.de]
- 6. chempep.com [chempep.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Detection [iris-biotech.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Fmoc-D-Hse(Trt)-OH: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Fmoc-D-Hse(Trt)-OH , or N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-homoserine, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of modified homoserine residues into peptide sequences. Its bulky trityl (Trt) protecting group on the side-chain hydroxyl function and the fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino group significantly influence its physical properties, most notably its solubility. Understanding the solubility of this derivative in common organic solvents is paramount for efficient peptide coupling, purification, and overall synthesis success.
This technical guide provides an in-depth overview of the solubility of this compound, offering quantitative data where available, a detailed experimental protocol for solubility determination, and a visualization of the experimental workflow.
The Role of Protecting Groups in Solubility
The solubility of amino acid derivatives in the context of SPPS is a critical factor. The Fmoc group, while essential for the synthesis strategy, is hydrophobic. The trityl group is also large and hydrophobic; however, its presence on the side chain can disrupt crystal lattice formation that might otherwise lower solubility, particularly in derivatives of amino acids like asparagine and glutamine. For homoserine, the trityl group enhances solubility in common organic solvents used in peptide synthesis, which is a desirable characteristic to ensure homogenous reaction conditions and drive coupling reactions to completion. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Quantitative Solubility Data
Quantitative solubility data for this compound across a wide range of solvents is not extensively published in the peer-reviewed literature. The most reliable data often comes from manufacturers as part of their quality control specifications. Below is a summary of known solubility information for this compound and related trityl-protected amino acids.
| Compound | Solvent | Concentration/Value | Observation | Reference |
| This compound | N,N-Dimethylformamide (DMF) | 0.5 M (1 mmole in 2 ml) | Clearly Soluble | [1][2] |
| Fmoc-L-Hse(Trt)-OH | N,N-Dimethylformamide (DMF) | c=1 in DMF | Used for optical rotation | [3] |
| Fmoc-D-Ser(Trt)-OH | N,N-Dimethylformamide (DMF) | 0.5 M (1 mmole in 2 ml) | Clearly Soluble | [4] |
| Fmoc-His(Trt)-OH | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not Specified | Soluble | [5] |
| Fmoc-His(Trt)-OH | Water | Not Specified | Slightly Soluble | [5] |
| Fmoc-Gln(Trt)-OH | Standard Peptide Synthesis Reagents | Not Specified | Dissolves Readily | [6] |
Experimental Protocol: Determining the Solubility of this compound
The following protocol outlines a general method for determining the solubility of this compound in a given solvent using the equilibrium saturation method followed by gravimetric analysis. This method is robust and can be adapted for various amino acid derivatives and solvents.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (powder form)
-
Solvent of interest (e.g., DMF, DCM, Methanol, etc.), HPLC grade
-
Scintillation vials or small glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed, dry glass vials for evaporation
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum evaporator (e.g., SpeedVac) or nitrogen stream evaporation setup
Methodology:
-
Preparation: Add an excess amount of this compound to a scintillation vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration:
-
Cap the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration. The solution should have visible solid material remaining at the bottom.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, avoiding the solid material at the bottom.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered, saturated solution into a pre-weighed, dry glass vial. Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pre-weighed vial to dryness using a vacuum evaporator or a gentle stream of nitrogen. Avoid excessive heating to prevent degradation of the compound.
-
-
Gravimetric Analysis:
-
Once the solvent is completely removed, place the vial in a desiccator to remove any residual moisture.
-
Weigh the vial containing the dried solute on the analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.
-
The solubility can then be expressed in various units:
-
mg/mL: (mass of solute in mg) / (volume of aliquot in mL)
-
Molarity (mol/L): (mass of solute in g / Molecular Weight of this compound) / (volume of aliquot in L) (Molecular Weight of this compound: 583.67 g/mol )
-
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion for Researchers
For professionals in peptide synthesis and drug development, a thorough understanding of the solubility of this compound is not merely academic but a practical necessity. The available data indicates good solubility in DMF, a common solvent for SPPS. The presence of the trityl group is generally beneficial for the solubility of Fmoc-protected amino acids. For solvents where quantitative data is unavailable, the provided experimental protocol offers a reliable method for its determination. This knowledge enables the optimization of reaction conditions, prevents precipitation issues during synthesis, and ultimately contributes to the successful and efficient production of complex peptides.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. microbenotes.com [microbenotes.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Stability and Storage of Fmoc-D-Hse(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-homoserine (Fmoc-D-Hse(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes. This document outlines the key factors influencing its stability, recommended storage and handling procedures, and methodologies for assessing its purity and degradation.
Core Stability Profile
This compound is a crystalline solid. Its stability is primarily influenced by temperature, humidity, and exposure to chemically incompatible environments, particularly strong acids and bases. The molecule's lability stems from its two key protecting groups: the base-labile Fmoc (Fluorenylmethyloxycarbonyl) group on the amine and the acid-labile Trityl (Trt) group on the side-chain hydroxyl group.
Summary of Recommended Storage Conditions
For optimal stability and to ensure a long shelf-life, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters based on vendor datasheets and the chemical nature of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes the rate of potential degradation pathways, such as hydrolysis of the Fmoc group or autocatalytic processes. While some suppliers suggest storage at 2-8°C or even 15-25°C for the L-isomer, -20°C provides a more robust safeguard against thermal degradation. |
| Humidity | Store in a tightly sealed container with desiccant. | The presence of moisture can facilitate the hydrolysis of the Fmoc group. It is crucial to minimize exposure to atmospheric humidity. |
| Light | Protect from light. | The Trityl group can be susceptible to photolytic cleavage. Storing the compound in an opaque container or in the dark is a necessary precaution. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not always mandatory for solid-state storage, an inert atmosphere can prevent oxidative degradation, particularly for long-term storage or for highly sensitive applications. |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of its protecting groups. Understanding these pathways is essential for troubleshooting issues in peptide synthesis and for developing appropriate analytical methods to assess the compound's purity.
Fmoc Group Instability
The Fmoc group is notoriously susceptible to cleavage by bases. Even trace amounts of basic impurities in solvents or on glassware can lead to premature deprotection.
Caption: Base-induced degradation of the Fmoc group.
Trityl Group Instability
The Trityl group is readily cleaved under acidic conditions. Exposure to strong acids, and to a lesser extent, some Lewis acids, will result in the loss of the side-chain protection. Additionally, the Trityl group can be susceptible to photolytic cleavage.
Caption: Acid- or light-induced degradation of the Trityl group.
Experimental Protocols for Stability and Purity Assessment
To ensure the quality of this compound, particularly after prolonged storage or when troubleshooting synthesis failures, a systematic analytical approach is necessary. The following are representative protocols that can be adapted for this purpose.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound and detecting potential degradation products.
Workflow Diagram:
Caption: Workflow for HPLC analysis of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes is a good starting point and should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Expected Results: A major peak corresponding to this compound should be observed. Earlier eluting peaks may correspond to more polar impurities, such as the Trityl-deprotected Fmoc-D-Hse-OH. Later eluting peaks could be other non-polar impurities.
Protocol 2: Forced Degradation Study
To understand the stability of the molecule under stress conditions, a forced degradation study can be performed. This involves exposing the compound to harsh conditions and analyzing the degradation products by HPLC.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (1 mg/mL in acetonitrile/water) for each stress condition.
-
Acidic Stress: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize before injection.
-
Basic Stress: Add 0.1 M NaOH and incubate at room temperature for 1 hour. Neutralize before injection.
-
Oxidative Stress: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress (Solid State): Store the solid compound at 60°C for 7 days.
-
Photolytic Stress (Solid State): Expose the solid compound to direct sunlight or a photostability chamber for 7 days.
-
Analysis: Analyze all stressed samples, along with a control sample, using the HPLC method described in Protocol 1.
Data Presentation: The results of the forced degradation study can be summarized in a table.
| Stress Condition | % Purity of this compound | Major Degradation Products (by Retention Time) |
| Control (t=0) | >99% | - |
| 0.1 M HCl, 60°C, 24h | Quantitative Data | Peak at RT of Fmoc-D-Hse-OH |
| 0.1 M NaOH, RT, 1h | Quantitative Data | Peak at RT of H-D-Hse(Trt)-OH |
| 3% H₂O₂, RT, 24h | Quantitative Data | Identify any new peaks |
| Thermal (60°C, 7d) | Quantitative Data | Identify any new peaks |
| Photolytic (7d) | Quantitative Data | Peak at RT of Fmoc-D-Hse-OH |
Conclusion
The stability of this compound is critical for its successful application in peptide synthesis. By adhering to the recommended storage conditions of -20°C in a dark, dry environment, researchers can significantly extend the shelf-life of this reagent and ensure the synthesis of high-quality peptides. Regular purity assessment using a validated HPLC method is recommended, especially for lots that have been stored for an extended period or if issues arise during synthesis. The provided protocols offer a framework for establishing in-house quality control and stability testing procedures.
Commercial Sourcing and Technical Guidance for Fmoc-D-Hse(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and application of N-α-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-homoserine (Fmoc-D-Hse(Trt)-OH), a specialty amino acid derivative crucial for solid-phase peptide synthesis (SPPS). This document offers a summary of potential suppliers, a detailed experimental protocol for its use, and visual diagrams to elucidate the procedural workflow.
Commercial Suppliers
This compound is a non-standard amino acid derivative and its availability can be limited. The following table summarizes potential commercial sources. Given the specialized nature of this compound, researchers are encouraged to contact these suppliers directly to obtain the most current information on pricing, purity, availability, and to request a Certificate of Analysis. For requirements that cannot be met by off-the-shelf products, custom synthesis is a viable option offered by several companies.
| Supplier/Service | Website | Contact Information | Notes |
| Potential Direct Suppliers | |||
| Alabiochem | --INVALID-LINK-- | --INVALID-LINK--, --INVALID-LINK-- | A professional biochemical company that offers a range of reagents and custom synthesis services.[1][2][3][4][5] |
| Genprice Inc. | --INVALID-LINK-- | 408-780-0908 | A distributor of research reagents.[6][7] |
| Custom Synthesis Specialists | |||
| Bachem | --INVALID-LINK-- | A leading company specializing in the development and manufacture of peptides and oligonucleotides, offering custom synthesis.[8] | |
| Thermo Fisher Scientific | --INVALID-LINK-- | Provides custom peptide synthesis services using Fmoc solid-phase technology.[9] | |
| Bio-Synthesis Inc. | --INVALID-LINK-- | --INVALID-LINK-- | Offers custom peptide synthesis services using both liquid-phase and solid-phase Fmoc chemistry.[10] |
| Charnwood Discovery | --INVALID-LINK-- | Offers both automated and manual solid-phase peptide synthesis.[11] | |
| BOC Sciences | --INVALID-LINK-- | Provides custom synthesis of a wide range of amino acid derivatives.[] |
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
1. Resin Preparation and Swelling:
-
Select a suitable resin (e.g., 2-chlorotrityl chloride resin for protected peptide fragments or Rink amide resin for C-terminal amides).
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) three times.
-
Swell the resin in DMF for at least 30-60 minutes at room temperature.[13][14]
2. First Amino Acid Loading (if applicable):
-
If starting with an unloaded resin, dissolve the first Fmoc-protected amino acid in a mixture of dichloromethane (DCM) and DMF.
-
Add N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
After the coupling, cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride and DIPEA in DMF).
3. Fmoc Deprotection:
-
After the initial loading or the previous coupling step, wash the resin with DMF (3-5 times).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[13] This step is often repeated once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the Fmoc-adduct.
-
A colorimetric test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.
4. Coupling of this compound:
-
Activation of the Amino Acid:
-
In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) in DMF.
-
Add 3-5 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 6-10 equivalents of a base like DIPEA or 2,4,6-collidine.[13][15][16]
-
Allow the activation to proceed for a few minutes at room temperature.
-
-
Coupling to the Resin:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test should be negative). If the coupling is incomplete, the step can be repeated.
-
-
Washing:
-
After successful coupling, wash the resin with DMF (3-5 times) to remove excess reagents.
-
5. Chain Elongation:
-
Repeat steps 3 (Fmoc Deprotection) and 4 (Coupling) for each subsequent amino acid in the peptide sequence.
6. Cleavage and Global Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail. For a trityl-protected residue, a common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[17] TIS acts as a scavenger to prevent the reattachment of the trityl cation to sensitive residues like tryptophan.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Visual Workflow and Signaling Pathway Diagrams
To further clarify the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: Orthogonal protection strategy in Fmoc-SPPS.
References
- 1. Contact Us | Alabiochem [alabiochem.com.cn]
- 2. About Us | Alabiochem [alabiochem.com.cn]
- 3. Ordering | Alabiochem [alabiochem.com.cn]
- 4. Alabiochem [alabiochem.com.cn]
- 5. Peptides custom synthesis | Alabiochem [alabiochem.com.cn]
- 6. fyple.com [fyple.com]
- 7. Genprice Inc US - San Jose, California (CA) @ BiosciRegister.com [biosciregister.com]
- 8. bachem.com [bachem.com]
- 9. Custom Peptide Synthesis Services | Thermo Fisher Scientific - HU [thermofisher.com]
- 10. Peptide Synthesis Information, Custom Peptide Synthesis Services [biosyn.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. youtube.com [youtube.com]
Introduction to Unnatural Amino Acid Incorporation in Peptides: A Technical Guide
An in-depth technical guide to the incorporation of unnatural amino acids (UAAs) into peptides, designed for researchers, scientists, and drug development professionals.
The ability to move beyond the canonical 20 amino acids offers unprecedented control over the structure and function of peptides and proteins. The incorporation of unnatural amino acids (UAAs)—also known as non-canonical amino acids (ncAAs)—has emerged as a transformative technology in protein engineering, chemical biology, and drug discovery.[1] These novel building blocks, featuring unique side chains and backbones, allow for the introduction of new chemical functionalities, biophysical probes, and post-translational modifications.[2][]
This guide provides a comprehensive overview of the core methodologies for UAA incorporation, detailed experimental protocols, and a summary of their applications, particularly in the development of next-generation peptide therapeutics. By incorporating UAAs, researchers can enhance peptide stability, improve pharmacokinetic profiles, and create novel functionalities for targeted drug delivery and imaging.[4][5][6]
Core Methodologies for UAA Incorporation
The site-specific incorporation of UAAs is primarily achieved by hijacking the cell's natural protein synthesis machinery. This requires the creation of a new, "orthogonal" translation system that works in parallel with the endogenous system without cross-reactivity.[7][8] The key components are an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA).[9][10]
In Vivo Incorporation Methods
a) Stop Codon Suppression: This is the most widely used method for site-specific UAA incorporation.[2] It repurposes a stop codon (typically the UAG 'amber' codon, which is the least frequent in many organisms) to encode a UAA.[11][12]
The process involves:
-
An Orthogonal aaRS/tRNA Pair: An aaRS/tRNA pair is chosen from a different domain of life (e.g., an archaeal pair in E. coli) to ensure it does not interact with the host cell's endogenous synthetases or tRNAs.[13]
-
Engineered Synthetase: The chosen o-aaRS is engineered through directed evolution or rational design to exclusively recognize and charge the desired UAA.[8]
-
Engineered tRNA: The o-tRNA's anticodon is mutated to recognize the target stop codon (e.g., CUA for the UAG codon).[13]
-
Expression: When the o-aaRS, o-tRNA, and the target gene (containing an in-frame amber codon) are co-expressed in the presence of the UAA, the ribosome reads through the stop codon and incorporates the UAA into the growing polypeptide chain.[14]
A primary challenge is the competition between the UAA-charged o-tRNA and the cell's native release factors (RFs), which normally terminate translation at stop codons.[15] This competition can be mitigated by using host strains with deleted or engineered release factors (e.g., eRF1 E55D mutant in mammalian cells) to improve incorporation efficiency.[16][17]
b) Frameshift Suppression: This technique uses quadruplet (four-base) codons to encode UAAs. By engineering a tRNA with a four-base anticodon, the ribosome can read a four-base sequence, enabling the incorporation of a UAA and shifting the reading frame. This approach has the potential to encode multiple, distinct UAAs into a single protein by using different quadruplet codons.[15]
c) Sense Codon Reassignment: In this method, a redundant sense codon is reassigned to a UAA. This requires eliminating the native tRNA that decodes that codon and introducing an orthogonal tRNA that recognizes it and is charged with the UAA. This is a more complex approach but avoids competition with release factors.[12]
In Vitro (Cell-Free) Incorporation
Cell-Free Protein Synthesis (CFPS) systems provide a powerful alternative for UAA incorporation.[18][19] These systems consist of cellular extracts (e.g., from E. coli) or a reconstituted set of purified translation components (e.g., the PURE system) that can perform transcription and translation in a test tube.[2][20]
Advantages of CFPS:
-
No Cellular Barrier: UAAs that are toxic or cannot be transported into living cells can be easily incorporated.[2][18]
-
Direct Control: The reaction environment can be precisely controlled, allowing for optimization of UAA concentration and other factors.[21]
-
High Speed: Protein synthesis can be completed in hours rather than days.
-
Toxic Protein Synthesis: Proteins that are cytotoxic when expressed in vivo can be produced.[1]
In a typical CFPS reaction for UAA incorporation, the orthogonal aaRS/tRNA pair and the UAA are added directly to the reaction mixture along with the DNA template for the target protein.[22]
Quantitative Data on UAA Incorporation
The efficiency of UAA incorporation is a critical parameter, defined as the yield of the full-length UAA-containing protein relative to a control.[23] This efficiency varies significantly depending on the method, the specific UAA, the orthogonal pair, the expression host, and the location of the UAA within the protein.
| Method | Typical Host/System | Reported Efficiency | Key Advantages | Key Limitations |
| Stop Codon Suppression | E. coli, Yeast, Mammalian Cells | 5% to >85%[16][17] | High fidelity, versatile, widely established. | Competition with release factors, lower yields for multiple incorporations. |
| Frameshift Suppression | E. coli | Lower than stop codon suppression | Enables incorporation of multiple, distinct UAAs. | Lower efficiency, potential for off-target frameshifting. |
| Cell-Free Protein Synthesis (CFPS) | E. coli extract, PURE system | Can be very high; up to 25% for dual UAA incorporation[24] | Fast, handles toxic UAAs/proteins, precise control.[2][18] | Higher cost, scalability can be a challenge. |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical Synthesis | N/A (Yield per cycle) | Incorporates any UAA, high purity. | Generally limited to peptides <100 residues.[25] |
Experimental Protocols
Protocol 1: Site-Specific UAA Incorporation in E. coli via Amber Suppression
This protocol outlines a general workflow for expressing a protein containing a site-specifically incorporated UAA in E. coli.
Materials:
-
Plasmid 1: Expressing the orthogonal aaRS and tRNA (e.g., pEVOL).
-
Plasmid 2: Expressing the target protein with an in-frame amber (TAG) codon at the desired position (e.g., under a T7 promoter).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Unnatural amino acid (typically 1-2 mM in growth media).
-
Appropriate antibiotics, Luria-Bertani (LB) media, and Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Transformation: Co-transform the E. coli host strain with both the o-aaRS/tRNA plasmid and the target protein plasmid. Plate on LB-agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume (e.g., 1 L) of LB media with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
UAA Addition & Induction: Add the UAA to a final concentration of 1-2 mM. Add IPTG to induce protein expression. Reduce the temperature to 20-30°C and continue to incubate for 4-16 hours. A control culture without the UAA should be run in parallel.
-
Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Lysis & Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the target protein from the clarified lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Confirm the successful incorporation of the UAA using SDS-PAGE (comparing UAA+ and UAA- samples), Western Blot, and definitively by mass spectrometry (LC-MS/MS), which will show the mass shift corresponding to the UAA.[22]
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Unnatural amino acids: promising implications for the development of new antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 7. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. pnas.org [pnas.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 13. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 15. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 20. youtube.com [youtube.com]
- 21. WO2008066583A9 - Cell-free synthesis of proteins containing unnatural amino acids - Google Patents [patents.google.com]
- 22. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System [mdpi.com]
- 23. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Hse(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient incorporation of the non-proteinogenic amino acid Fmoc-D-Hse(Trt)-OH into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below cover the entire workflow, from resin preparation to final peptide cleavage and deprotection, with a focus on optimizing coupling efficiency and minimizing side reactions.
Introduction
This compound is a valuable building block for the synthesis of peptide analogues with modified backbones. The homoserine side chain offers a unique scaffold for further chemical modifications, and the D-configuration can enhance peptide stability against enzymatic degradation. The trityl (Trt) protecting group on the side-chain hydroxyl function is labile to mild acid, allowing for either selective deprotection on-resin for subsequent modifications or concerted deprotection during the final cleavage from the solid support.
Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids).
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine.
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).
-
Other Reagents: Acetic anhydride (for capping), Diethyl ether (for precipitation).
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.
Resin Swelling and Preparation
-
Transfer the appropriate amount of resin to a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes at room temperature.
-
Drain the DMF.
-
If starting with a pre-loaded resin, proceed to the first Fmoc deprotection step. If using a resin like 2-chlorotrityl chloride, the first amino acid is loaded according to standard protocols.
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in each cycle of SPPS.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Coupling of this compound
Due to the steric hindrance of the trityl group, the use of a potent coupling reagent is recommended for the efficient incorporation of this compound. HATU is a highly effective choice.
-
In a separate vial, pre-activate the this compound by dissolving it with the coupling reagent and base in DMF.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for the recommended coupling time.
-
After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
Table 1: Recommended Reagent Quantities for Coupling this compound
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| HATU | 2.9 - 4.9 |
| DIPEA or 2,4,6-Collidine | 6 - 10 |
Table 2: Recommended Coupling Times for Different Reagents
| Coupling Reagent | Typical Coupling Time |
| HATU | 1 - 2 hours |
| HBTU | 2 - 4 hours |
| PyBOP | 2 - 4 hours |
Capping (Optional)
If the ninhydrin test indicates incomplete coupling after a repeated coupling step, any unreacted N-terminal amines should be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride / 0.5 M DIPEA) for 30 minutes.
-
Wash the resin with DMF.
Final Cleavage and Deprotection
This step simultaneously cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the Trt group from the D-homoserine residue.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard and effective mixture is Reagent K.
-
Add the cleavage cocktail to the dry peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the release of the trityl cation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Table 3: Composition of Cleavage Cocktail (Reagent K)
| Component | Percentage (v/v) | Purpose |
| TFA | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger for carbocations |
| Water | 5% | Scavenger and aids in TFA activity |
| Thioanisole | 5% | Scavenger, particularly for Met and Trp |
| EDT | 2.5% | Scavenger for Trt and other cations |
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Simplified pathway of the HATU-mediated coupling reaction in SPPS.
Troubleshooting
-
Incomplete Coupling:
-
Cause: Steric hindrance from the Trt group or peptide aggregation.
-
Solution: Increase coupling time, use a higher excess of reagents, or switch to a more potent coupling reagent like HATU. Perform a double coupling.
-
-
Racemization:
-
Cause: Prolonged activation times or use of certain bases.
-
Solution: Minimize pre-activation time. Use a less hindered base like 2,4,6-collidine instead of DIPEA, especially for sensitive couplings.
-
-
Incomplete Trt Deprotection:
-
Cause: Insufficient cleavage time or scavenger concentration.
-
Solution: Extend the cleavage time to 4 hours. Ensure an adequate amount of scavengers like TIS and EDT are present in the cleavage cocktail to effectively capture the released trityl cations.
-
Conclusion
The incorporation of this compound into peptides via SPPS is a straightforward process when appropriate coupling and cleavage conditions are employed. The use of powerful coupling reagents such as HATU is recommended to overcome the steric bulk of the Trt group, ensuring high coupling efficiencies. The protocols provided herein offer a robust framework for the successful synthesis of D-homoserine-containing peptides for a wide range of research and drug development applications.
Application Notes and Protocols for Fmoc-D-Hse(Trt)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient coupling of the non-standard amino acid Fmoc-D-Hse(Trt)-OH in solid-phase peptide synthesis (SPPS). The following sections outline the recommended procedures, reagents, and conditions to facilitate the successful incorporation of D-homoserine into peptide sequences, a modification of interest in the development of peptide-based therapeutics and research tools.
Introduction
This compound is a valuable building block for introducing D-homoserine into synthetic peptides. The trityl (Trt) protecting group on the side-chain hydroxyl offers the advantage of mild acid lability, allowing for its selective removal under conditions that do not cleave the peptide from many common resins or remove other acid-labile side-chain protecting groups. This enables site-specific modification of the homoserine side chain while the peptide is still attached to the solid support.
Data Presentation: Coupling Reagent Stoichiometry
While specific quantitative data on the coupling efficiency of this compound is not extensively available in published literature, the following table summarizes standard molar equivalents for commonly used coupling reagents in Fmoc-SPPS. These ratios are recommended as a starting point for optimizing the coupling of this compound. Successful coupling is typically monitored by a qualitative ninhydrin test.
| Coupling Reagent | This compound (equiv.) | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Typical Solvent |
| DIC/HOBt | 2.0 - 5.0 | 2.0 - 5.5 (DIC) | 2.0 - 5.5 (HOBt) | - | DMF or DCM |
| HBTU | 2.0 | 2.0 | 2.0 (HOBt, optional) | 4.0 (DIPEA) | DMF |
| HATU | 2.0 - 3.0 | 2.0 - 3.0 | - | 4.0 - 6.0 (DIPEA) | DMF |
Experimental Protocols
The following protocols describe the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols can be adapted for automated peptide synthesizers.
Resin Preparation
-
Swell the resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin) in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30-60 minutes at room temperature.
-
Drain the solvent.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser (ninhydrin) test on a small sample of beads to confirm the presence of a free primary amine. The beads should turn a deep blue.
Coupling of this compound
Choose one of the following activation methods:
Method A: DIC/HOBt Activation
-
In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and HOBt (2-5.5 equivalents) in a minimal amount of DMF.
-
Add the dissolved amino acid solution to the resin.
-
Add DIC (2-5.5 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using the Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 4 hours, the coupling step can be repeated.
-
Once complete, drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Method B: HBTU Activation
-
In a separate vessel, dissolve this compound (2 equivalents), HBTU (2 equivalents), and optionally HOBt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress with the Kaiser test.
-
Once coupling is complete, drain the solution and wash the resin as described in Method A.
Method C: HATU Activation
-
In a separate vessel, dissolve this compound (2-3 equivalents) and HATU (2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress with the Kaiser test.
-
Once coupling is complete, drain the solution and wash the resin as described in Method A.
Selective Side-Chain Deprotection of Trt Group (On-Resin)
The Trityl group can be selectively removed from the homoserine side chain to allow for further modification while the peptide remains on the resin.
-
Wash the peptide-resin with DCM (3 times).
-
Prepare a solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.
-
Add the cleavage solution to the resin and agitate for 30-60 minutes at room temperature.
-
Drain the cleavage solution and wash the resin thoroughly with DCM (5-7 times) to remove all traces of acid.
-
The resin now contains the peptide with a free hydroxyl group on the D-homoserine side chain, ready for subsequent reactions.
Mandatory Visualizations
Caption: Standard workflow for this compound coupling in SPPS.
Application Notes and Protocols: Deprotection of the Fmoc Group from D-homoserine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection strategies in the synthesis of complex peptides. D-homoserine, a non-proteinogenic amino acid, is of interest in peptide and peptidomimetic design due to its unique structural properties. The deprotection of the Fmoc group from a D-homoserine residue is a critical step in the stepwise elongation of the peptide chain. This document provides detailed protocols and application notes for the efficient removal of the Fmoc group from D-homoserine, with a special focus on monitoring and mitigating potential side reactions, particularly lactonization.
Key Challenge: Lactonization of the D-homoserine Side Chain
The primary challenge during the manipulation of homoserine residues in peptide synthesis is the potential for intramolecular cyclization of the side-chain hydroxyl group with the backbone carboxyl group, leading to the formation of a stable five-membered ring, the corresponding homoserine lactone. While this side reaction is more commonly reported under acidic conditions, such as during cleavage from the resin[1], the basic conditions employed for Fmoc deprotection can also promote lactonization. The formation of this byproduct can lead to truncated sequences and purification difficulties.
dot
Caption: Potential reaction pathways during Fmoc deprotection of D-homoserine.
Experimental Protocols
Standard Protocol for Fmoc Deprotection of D-homoserine
This protocol is a standard procedure for Fmoc deprotection and is suitable for many sequences. Monitoring for lactonization is recommended.
Materials:
-
Fmoc-D-homoserine-functionalized resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH), HPLC grade
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-D-homoserine-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with MeOH (3 x 1 min).
-
Dry the resin under a stream of nitrogen.
Optimized Protocol to Minimize Lactonization
This protocol utilizes a lower concentration of piperidine and shorter reaction times to minimize the risk of base-catalyzed lactonization. This is particularly recommended for sequences where the D-homoserine residue is C-terminal or in a sterically unhindered environment.
Materials:
-
Same as the standard protocol.
Procedure:
-
Swell the Fmoc-D-homoserine-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 10% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with MeOH (3 x 1 min).
-
Dry the resin under a stream of nitrogen.
Monitoring the Deprotection Reaction
Careful monitoring of the deprotection step is crucial to ensure complete removal of the Fmoc group while minimizing side reactions.
UV-Vis Monitoring of Fmoc Adduct
The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution at approximately 301 nm. A stable, maximum absorbance after the second deprotection step indicates complete removal of the Fmoc group.
HPLC Analysis
A small aliquot of the resin can be cleaved and analyzed by reverse-phase HPLC to assess the completeness of the deprotection and to quantify the formation of any D-homoserine lactone.
Sample Preparation:
-
Take a small sample of the resin (approx. 2-5 mg) after the final wash step.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.
-
Detection: UV at 220 nm and 280 nm.
The deprotected peptide will have a significantly shorter retention time than the Fmoc-protected peptide. The D-homoserine lactone, being more non-polar than the corresponding linear peptide, will typically have a longer retention time.
dot
Caption: Workflow for Fmoc deprotection and analysis of D-homoserine containing peptides.
Mass Spectrometry
Mass spectrometry is an invaluable tool for confirming the identity of the desired product and detecting the presence of the lactone side product.
-
Expected Mass of Deprotected D-homoserine Peptide: [M+H]⁺
-
Expected Mass of D-homoserine Lactone Peptide: [M-18+H]⁺ (due to the loss of a water molecule upon cyclization).
Data Presentation
The following table summarizes the expected outcomes and potential issues associated with the deprotection of Fmoc-D-homoserine.
| Parameter | Standard Protocol (20% Piperidine) | Optimized Protocol (10% Piperidine) | Potential Issues & Mitigation |
| Deprotection Time | 2 x 5-10 min | 3 x 3 min | Incomplete deprotection: Monitor with UV-Vis or a test cleavage. |
| Deprotection Efficiency | >99% | >99% | Aggregation can hinder deprotection. Use swelling solvents and agitation. |
| Lactone Formation | Possible | Minimized | Analyze by HPLC and MS. Use optimized protocol for sensitive sequences. |
| Yield of Desired Peptide | High, but may be reduced by lactonization | Potentially higher for lactone-prone sequences | Optimize deprotection conditions based on analytical data. |
Conclusion
The deprotection of the Fmoc group from D-homoserine residues can be achieved efficiently using standard protocols. However, the potential for lactonization as a side reaction necessitates careful monitoring, especially for sensitive sequences. The use of an optimized protocol with a lower concentration of piperidine and shorter reaction times can significantly mitigate this risk. Analytical techniques such as HPLC and mass spectrometry are essential for ensuring the desired outcome and the purity of the final peptide product. Researchers should consider the position of the D-homoserine residue within the peptide sequence when selecting the appropriate deprotection strategy.
References
Application Notes and Protocols: Selective Cleavage of the Trityl Group from the Selenohomocysteine Side-Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective deprotection of protecting groups is a cornerstone of modern chemical biology and drug development, particularly in the synthesis of complex peptides and other biomolecules. Selenohomocysteine (Hse), a selenium-containing analog of homocysteine, is of growing interest due to the unique biochemical properties conferred by the selenol functional group. The trityl (Trt) group is a bulky and acid-labile protecting group frequently used for hydroxyl, thiol, and amino functionalities. While less common for selenols compared to benzyl-based protecting groups, its acid sensitivity allows for orthogonal deprotection strategies in the presence of other protecting groups.[1]
These application notes provide a detailed overview and experimental protocols for the selective cleavage of the trityl group from the side-chain of a selenohomocysteine residue within a peptide sequence. The protocols are based on established principles of trityl group deprotection from related functionalities, such as thiols and selenocysteine, and are intended to serve as a guide for researchers designing synthetic strategies involving Hse(Trt).
Chemical Transformation and Logic
The selective cleavage of the Se-Trityl bond is an acid-catalyzed process that relies on the formation of the highly stable trityl cation. The selenol is a good nucleophile, and its protection with the bulky trityl group effectively masks its reactivity during peptide synthesis. The deprotection is typically achieved using trifluoroacetic acid (TFA), which protonates the selenium, facilitating the departure of the trityl group as a carbocation. To prevent side reactions, such as the re-alkylation of sensitive residues (e.g., Tryptophan) by the liberated trityl cation, scavengers are essential components of the cleavage cocktail.[2]
Caption: Logical workflow for the acid-catalyzed deprotection of the Trityl group.
Data Presentation: Cleavage Cocktail Compositions
The selection of the appropriate cleavage cocktail is critical for efficient deprotection and minimization of side reactions. The following table summarizes various reagent cocktails commonly used for the removal of acid-labile protecting groups, including trityl groups. The choice of cocktail depends on the presence of other sensitive amino acid residues in the peptide sequence.
| Reagent Cocktail | Composition (v/v/w) | Key Applications & Remarks |
| Standard TFA Cleavage | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General-purpose cocktail for most peptides. TIS is an excellent scavenger for the trityl cation.[3][4] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative to thiol-containing cocktails. Effective for scavenging trityl groups.[5][6] Not recommended if methionine is present due to risk of oxidation. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3] |
| Mild On-Resin Cleavage | 1-5% TFA in Dichloromethane (DCM) with TIS | For selective deprotection on-resin while the peptide remains attached, if a hyper-acid sensitive linker is used. Not for global deprotection. |
Experimental Protocols
The following protocols provide a general framework for the selective cleavage of the trityl group from the selenohomocysteine side-chain. It is recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide.
Protocol 1: Global Deprotection and Cleavage from Resin
This protocol is for the simultaneous deprotection of the Trt group and cleavage of the peptide from a standard acid-labile resin (e.g., Wang or Rink Amide resin).
Caption: Experimental workflow for global deprotection and resin cleavage.
Materials:
-
Peptidyl-resin containing the Hse(Trt) residue
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., a fritted syringe or round-bottom flask)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the peptidyl-resin (typically 25-100 mg) in a suitable reaction vessel. Wash the resin sequentially with DMF (3x) and DCM (3x) to remove any residual solvents and reagents. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard cleavage, mix TFA, water, and TIS in a 95:2.5:2.5 ratio. A common volume is 1-2 mL per 100 mg of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. The resin may turn a yellow or orange color due to the formation of the trityl cation.[6] Gently agitate the mixture at room temperature for 1-3 hours. The optimal time should be determined empirically for each peptide.
-
Peptide Isolation: Filter the reaction mixture to separate the resin from the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether or MTBE with gentle stirring. A white precipitate should form.
-
Washing and Drying: Pellet the precipitated peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts. After the final wash, dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: On-Resin Selective Deprotection of Hse(Trt)
This protocol is designed for the selective removal of the trityl group from the Hse side-chain while the peptide remains attached to a 2-chlorotrityl or other hyper-acid sensitive resin. This allows for subsequent on-resin modification of the free selenol.
Materials:
-
Peptidyl-resin (on 2-chlorotrityl or similar resin) with the Hse(Trt) residue
-
TFA
-
TIS
-
DCM
-
Pyridine or a hindered base (e.g., diisopropylethylamine - DIPEA) for neutralization
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM in a fritted syringe.
-
Mild Acid Treatment: Prepare a solution of 1-5% TFA and 1% TIS in DCM. Treat the resin with this solution for short periods (e.g., 5-10 minutes). Monitor the deprotection progress by taking small resin samples, cleaving them with a standard TFA cocktail, and analyzing by HPLC and mass spectrometry. Repeat the mild acid treatment until the deprotection is complete.
-
Washing and Neutralization: Once the deprotection is complete, thoroughly wash the resin with DCM to remove the acid and cleaved trityl groups. Neutralize the resin by washing with a solution of 10% DIPEA in DCM, followed by further DCM and DMF washes.
-
Further Synthesis: The resin with the free Hse selenol is now ready for subsequent on-resin modification.
Troubleshooting and Key Considerations
-
Incomplete Cleavage: If deprotection is incomplete, extend the incubation time with the cleavage cocktail. Ensure that the resin was properly swollen and that a sufficient volume of the cocktail was used.
-
Side Reactions: The presence of scavengers is crucial to prevent the re-attachment of the trityl group to electron-rich residues like tryptophan. If side products are observed, consider using a more robust scavenger cocktail like Reagent K.
-
Oxidation of Selenol: The free selenol of Hse is susceptible to oxidation, which can lead to the formation of diselenide bridges. To minimize this, perform the cleavage and subsequent work-up under an inert atmosphere (nitrogen or argon) and use degassed solvents. If diselenide formation is desired, the crude peptide can be air-oxidized in a suitable buffer.
-
Safety: TFA is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
By following these guidelines and protocols, researchers can achieve the selective and efficient cleavage of the trityl group from the selenohomocysteine side-chain, enabling the synthesis of complex selenopeptides for a wide range of applications in research and drug development.
References
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Fmoc-D-Hse(Trt)-OH Activation in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Hse(Trt)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a D-homoserine residue into peptide sequences. The trityl (Trt) protecting group on the side-chain hydroxyl function provides robust protection during peptide chain elongation and can be readily removed during the final cleavage from the resin. The choice of activation method for the carboxylic acid of this compound is critical for achieving high coupling efficiency and minimizing side reactions, most notably racemization.
This document provides detailed application notes and protocols for the activation and coupling of this compound using common and effective methods in Fmoc-SPPS.
Core Concepts in this compound Coupling
The fundamental principle of peptide coupling involves the activation of the C-terminal carboxylic acid of an incoming Fmoc-protected amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain attached to the solid support. The efficiency of this process is influenced by the choice of coupling reagent, additives, solvent, and reaction time. For sterically hindered or racemization-prone amino acids, the selection of the activation method is particularly crucial.
Common Activation Methods
Several classes of reagents are routinely employed for the activation of Fmoc-amino acids in SPPS. The most prevalent for standard and challenging couplings include:
-
Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are widely used due to their high reactivity and the formation of a stable HOBt-ester intermediate, which aids in reducing racemization.[1] HATU is an even more potent activating agent, often reserved for particularly difficult couplings.
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly effective coupling reagent that forms an active ester intermediate.
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is a common choice, often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure (ethyl (hydroxyimino)cyanoacetate). The additive acts as a scavenger for the reactive O-acylisourea intermediate, converting it to a less reactive but still efficient active ester, thereby suppressing racemization.[2]
Quantitative Data Summary
While direct comparative studies on the coupling efficiency and racemization of this compound are not extensively published, data from the closely related and well-studied Fmoc-D-His(Trt)-OH, along with general principles of SPPS, allow for the compilation of expected performance data for various activation methods. The following table summarizes the anticipated outcomes.
| Activation Method | Coupling Reagent(s) | Base | Typical Reaction Time (min) | Expected Coupling Efficiency | Relative Risk of Racemization | Notes |
| Aminium Salt | HBTU | DIPEA | 30 - 120 | >99% | Low | A very common and reliable method. Pre-activation is generally recommended. |
| Aminium Salt | TBTU | DIPEA | 30 - 120 | >99% | Low | Similar in performance to HBTU. |
| Aminium Salt | HATU | DIPEA/Collidine | 20 - 90 | >99.5% | Very Low | Highly reactive, suitable for difficult couplings. Use of collidine as a base can further reduce racemization. |
| Phosphonium Salt | PyBOP | DIPEA | 30 - 120 | >99% | Low | An excellent alternative to aminium-based reagents. |
| Carbodiimide | DIC / HOBt | - | 60 - 240 | >98% | Low to Moderate | A cost-effective method. The absence of a strong tertiary base minimizes racemization risk. |
| Carbodiimide | DIC / OxymaPure | - | 60 - 180 | >99% | Low | OxymaPure is a highly effective and non-explosive alternative to HOBt, known to suppress racemization.[3][4] |
Note: Coupling efficiency and racemization can be sequence-dependent and are also influenced by the solid support, solvent, and temperature. The data presented are for guidance and optimization may be required for specific peptide sequences.
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. For automated synthesizers, these protocols can be adapted to the instrument's specific requirements.
Protocol 1: HBTU/DIPEA Activation
This is a robust and widely used protocol for efficient peptide coupling.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
-
Nitrogen for inert atmosphere
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, drain the DMF.
-
Amino Acid and Reagent Solution Preparation:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
-
Pre-activation: Gently agitate the solution at room temperature for 5-10 minutes. The solution will typically change color.
-
Coupling: Add the pre-activated amino acid solution to the swollen peptide-resin.
-
Reaction: Agitate the mixture under a nitrogen atmosphere at room temperature for 30-120 minutes.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove excess reagents and by-products.
-
Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a recoupling step may be necessary.
Protocol 2: DIC/HOBt Activation
This method is a classic and cost-effective approach that minimizes base-induced side reactions.
Materials:
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
-
Nitrogen for inert atmosphere
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, drain the DMF.
-
Amino Acid and Additive Solution Preparation:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF. A small amount of DCM can be added to aid dissolution if necessary.
-
-
Activation: Add DIC (3-5 equivalents) to the amino acid solution.
-
Coupling: Immediately add the activation mixture to the swollen peptide-resin.
-
Reaction: Agitate the mixture under a nitrogen atmosphere at room temperature for 60-240 minutes.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove excess reagents and the diisopropylurea by-product.
-
Monitoring (Optional): Perform a Kaiser test to check for reaction completion.
Visualizations
General Workflow for this compound Activation and Coupling
Caption: General workflow for solid-phase peptide synthesis.
Logical Relationship of Reagents in Activation Methods
Caption: Reagent relationships in common activation methods.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
- 4. researchgate.net [researchgate.net]
Synthesis of Peptides Containing D-homoserine using Fmoc Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced metabolic stability, conformational constraint, and novel biological activities. D-homoserine, a homologue of D-serine, is one such amino acid of interest. This document provides detailed application notes and experimental protocols for the synthesis of peptides containing D-homoserine using the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry.
Core Principles
Fmoc-based SPPS is the most widely used method for custom peptide synthesis due to its milder reaction conditions compared to the Boc/Bzl strategy.[1] The synthesis proceeds in a stepwise manner on a solid support (resin), involving repeated cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid. The side chains of reactive amino acids are protected with acid-labile groups, which are removed concomitantly with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).
Key Considerations for D-homoserine Incorporation
The synthesis of peptides containing D-homoserine follows the general principles of Fmoc-SPPS. However, a key consideration is the potential for side reactions, particularly the formation of a homoserine lactone. This intramolecular cyclization can occur under acidic conditions, such as during the final cleavage step. The use of a tert-butyl (tBu) protecting group on the side-chain hydroxyl of D-homoserine (Fmoc-D-homoserine(tBu)-OH) is standard practice to prevent this and other side reactions during peptide chain elongation.
Experimental Protocols
Materials and Reagents
-
Fmoc-D-homoserine(tBu)-OH
-
Standard Fmoc-protected amino acids (with appropriate side-chain protection)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents:
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Solid-Phase Peptide Synthesis (Manual)
This protocol describes the manual synthesis of a generic peptide containing a D-homoserine residue on a 0.1 mmol scale.
1. Resin Swelling:
- Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
- Add DMF (5 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Nα-Fmoc Deprotection:
- Add 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 5 minutes at room temperature.
- Drain the solution.
- Repeat the 20% piperidine in DMF treatment for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3. Amino Acid Coupling (incorporating Fmoc-D-homoserine(tBu)-OH):
- In a separate vial, dissolve Fmoc-D-homoserine(tBu)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).
- Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue coupling for another hour or consider a double coupling.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final coupling step, perform the Nα-Fmoc deprotection as described in step 2.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
- Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Cleavage Cocktail Preparation:
- Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) in a fume hood. Caution: TFA is highly corrosive.
3. Cleavage Reaction:
- Add the cleavage cocktail (5 mL) to the dried peptide-resin.
- Agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.
4. Peptide Precipitation:
- Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
- Add cold diethyl ether (40 mL) to the filtrate to precipitate the crude peptide.
- Centrifuge the mixture at 3000 rpm for 10 minutes.
- Carefully decant the ether.
5. Washing and Drying:
- Wash the peptide pellet with cold diethyl ether (2 x 30 mL), centrifuging and decanting after each wash.
- After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
Protocol 3: Peptide Purification and Analysis
1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
- Purify the peptide using a preparative C18 RP-HPLC column.
- A typical gradient is a linear gradient of acetonitrile in water, both containing 0.1% TFA. The specific gradient will depend on the hydrophobicity of the peptide.
2. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
- Analyze the purified fractions by LC-MS to confirm the identity and purity of the peptide.
- The expected mass of the peptide containing D-homoserine should be calculated and compared with the observed mass spectrum.
Quantitative Data
While specific quantitative data for the synthesis of every D-homoserine-containing peptide will vary depending on the sequence, the following table provides representative expected outcomes based on standard Fmoc-SPPS protocols.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >99% | Monitored by Kaiser test after each coupling step. Incomplete coupling may require a second coupling step. |
| Crude Peptide Purity | 50-80% | Determined by analytical RP-HPLC of the crude product after cleavage. Purity is sequence-dependent. |
| Final Peptide Purity | >95% or >98% | Achieved after purification by preparative RP-HPLC. The desired purity level depends on the intended application. |
| Overall Yield | 10-40% | Calculated based on the initial resin loading. The yield is influenced by the peptide length, sequence, and purification efficiency. |
Workflow and Logic Diagrams
// Node Definitions Resin [label="Resin Swelling", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotection [label="Nα-Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-D-Hse(tBu)-OH + HATU/HOBt/DIEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Washing\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chain_Elongation [label="Repeat for\nnext Amino Acid", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Deprotection [label="Final Nα-Fmoc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage & Deprotection\n(TFA/TIS/H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Peptide Precipitation\n(Cold Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure Peptide", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Coupling; Coupling -> Wash1; Wash1 -> Chain_Elongation; Chain_Elongation -> Fmoc_Deprotection [label="Yes"]; Chain_Elongation -> Final_Deprotection [label="No"]; Final_Deprotection -> Cleavage; Cleavage -> Precipitation; Precipitation -> Purification; Purification -> Analysis; Analysis -> Final_Product; } .dot Figure 1. Workflow for the synthesis of peptides containing D-homoserine.
Potential Side Reactions and Mitigation
// Node Definitions D_Homoserine [label="D-homoserine Residue\nin Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Cleavage [label="Acidic Cleavage\n(TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lactonization [label="Homoserine Lactone\nFormation", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mitigation [label="Mitigation:\n- Use of tBu side-chain protection\n- Minimized cleavage time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incomplete_Coupling [label="Incomplete Coupling", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Deletion_Sequence [label="Deletion Sequence", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitigation2 [label="Mitigation:\n- Double coupling\n- Use of efficient coupling reagents (e.g., HATU)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges D_Homoserine -> Acid_Cleavage; Acid_Cleavage -> Lactonization; Lactonization -> Mitigation; D_Homoserine -> Incomplete_Coupling [style=dashed]; Incomplete_Coupling -> Deletion_Sequence; Incomplete_Coupling -> Mitigation2; } .dot Figure 2. Potential side reactions and mitigation strategies.
Conclusion
The incorporation of D-homoserine into peptides using Fmoc-SPPS is a straightforward process that follows standard protocols. The key to a successful synthesis lies in the use of appropriate side-chain protection for the D-homoserine residue to prevent lactonization during cleavage, careful monitoring of coupling reactions, and effective purification of the final product. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize D-homoserine-containing peptides for a wide range of applications in chemical biology and drug discovery.
References
Application Notes and Protocols for Fmoc-D-Hse(Trt)-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Hse(Trt)-OH, the N-α-Fmoc and side-chain trityl-protected form of D-homoserine, is a valuable non-proteinogenic amino acid for its role in the synthesis of diverse peptide libraries. The incorporation of D-amino acids, such as D-homoserine, into peptide sequences can significantly enhance their therapeutic potential by increasing resistance to proteolytic degradation, thereby improving bioavailability and in vivo half-life. The homoserine side chain also offers a unique scaffold for further chemical modification, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR) in drug discovery.
The trityl (Trt) protecting group on the side-chain hydroxyl function is labile to mild acidic conditions, enabling its selective removal on-resin for subsequent modifications. This feature, combined with the standard base-labile Fmoc protecting group for the α-amine, makes this compound fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.
Applications
The use of this compound in peptide library synthesis offers several advantages:
-
Enhanced Proteolytic Stability: The presence of a D-amino acid residue disrupts the recognition sites for many common proteases, leading to peptides with longer biological half-lives.
-
Increased Structural Diversity: As a non-proteinogenic amino acid, D-homoserine expands the chemical space of peptide libraries beyond the canonical 20 amino acids.
-
Scaffold for Side-Chain Modification: The hydroxyl group of homoserine, once deprotected, can be a handle for various chemical modifications, including glycosylation, pegylation, or the attachment of fluorescent labels or cytotoxic payloads.
-
Conformational Constraints: The introduction of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.
Chemical Properties and Handling
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trityloxy)butanoic acid |
| Molecular Formula | C38H35NO5 |
| Molecular Weight | 597.69 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at 2-8°C, protected from moisture. |
| Side-Chain Protection | Trityl (Trt) |
| α-Amine Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating this compound
This protocol outlines the manual synthesis of a peptide library on a solid support (e.g., Rink Amide resin) using the Fmoc/tBu strategy.
Materials:
-
This compound
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if Cysteine is present)
-
Water
-
Diethyl ether
Equipment:
-
Peptide synthesis vessel
-
Shaker or vortexer
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for this compound and other amino acids):
-
Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains Trp, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol for On-Resin Side-Chain Deprotection of Trityl Group
This protocol allows for the selective removal of the Trityl group from the D-homoserine side chain while the peptide is still attached to the resin, enabling further on-resin modifications.
-
Perform SPPS: Synthesize the peptide sequence up to the desired point on a 2-chlorotrityl chloride resin or other acid-sensitive resin.
-
Wash and Dry: After the final coupling step, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Selective Deprotection:
-
Prepare a solution of 1-2% TFA in DCM.
-
Add this solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the deprotection by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once deprotection is complete, drain the acidic solution and wash the resin thoroughly with DCM, 10% DIPEA in DMF, and then DMF.
-
-
Side-Chain Modification: The free hydroxyl group on the homoserine side chain is now available for further chemical reactions (e.g., esterification, etherification).
-
Continue Synthesis or Cleave: Proceed with the remaining peptide synthesis steps or cleave the modified peptide from the resin as described in the general protocol.
Data Presentation
Table 1: Representative Coupling Efficiency and Purity Data
| Amino Acid Derivative | Coupling Method | Coupling Time (h) | Coupling Efficiency (%)* | Crude Purity (%)** |
| This compound | DIC/Oxyma | 2 | >99 | >85 |
| Fmoc-Ala-OH | DIC/Oxyma | 1.5 | >99 | >90 |
| Fmoc-Gly-OH | DIC/Oxyma | 1.5 | >99 | >90 |
| Fmoc-Val-OH | HATU/DIPEA | 3 | >98 | >80 |
*Based on Kaiser test and/or quantitative Fmoc release assay. Data is representative and may vary depending on the sequence and synthesis conditions. **Determined by analytical HPLC of the crude peptide after cleavage. Data is for a model pentapeptide and will vary.
Visualization of Experimental Workflow
Below is a diagram illustrating the split-and-mix method for synthesizing a combinatorial peptide library, a common technique for generating a large number of unique peptide sequences.
Caption: Split-and-mix synthesis workflow for a combinatorial peptide library.
D-Homoserine Peptides: A Deep Dive into Research Applications, Protocols, and Signaling Pathways
For Immediate Release
GOTHENBURG, Sweden – October 30, 2025 – The incorporation of non-proteinogenic amino acids, such as D-homoserine, into peptides represents a significant and expanding area of research in drug discovery and chemical biology. These modified peptides often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic potential. This document provides detailed application notes, experimental protocols, and visualizations of signaling pathways related to D-homoserine containing peptides, intended for researchers, scientists, and professionals in drug development.
Application Notes
D-homoserine, a homolog of D-serine, offers unique structural properties when incorporated into peptide chains. Its side chain contains a hydroxyl group, which can be a site for further modification, and its D-configuration provides resistance to proteases, a common challenge in the development of peptide-based therapeutics.[1][2]
Key Applications in Research:
-
Enhanced Proteolytic Stability: The primary driver for incorporating D-amino acids, including D-homoserine, into peptide sequences is to increase their resistance to degradation by endogenous proteases.[2][3][4] This extended half-life is crucial for the development of effective peptide drugs.[2][4]
-
Drug Development and Discovery: D-homoserine containing peptides are explored for a variety of therapeutic applications, including the development of novel anticancer, anti-inflammatory, and antimicrobial agents.[4] Their unique conformations can lead to novel interactions with biological targets.
-
Enzyme Inhibitors: Peptides designed with D-amino acids can act as potent and selective enzyme inhibitors. The D-configuration can influence the binding affinity and specificity for the enzyme's active site.
-
Modulation of G-Protein Coupled Receptors (GPCRs): Peptides are crucial signaling molecules that interact with GPCRs, a large family of transmembrane receptors involved in numerous physiological processes. D-homoserine containing peptide analogs are being investigated for their ability to modulate GPCR activity with enhanced stability and potentially altered signaling outcomes.
Quantitative Data Summary
While specific quantitative data for D-homoserine containing peptides is often embedded within specific research contexts, the following table illustrates the typical kind of data generated when evaluating the efficacy of D-amino acid-containing peptide analogs. The data presented here is a representative example based on studies of peptides where D-amino acid substitution is a key variable.
| Peptide Analog | Target | Assay Type | IC50 (µM) | Reference |
| Hypothetical Peptide A (All L-amino acids) | Protease X | Enzyme Inhibition Assay | 15.2 | Fictional |
| Hypothetical Peptide A (with D-homoserine) | Protease X | Enzyme Inhibition Assay | 5.8 | Fictional |
| Hypothetical Peptide B (All L-amino acids) | Cancer Cell Line Y | Cell Viability Assay | 25.5 | Fictional |
| Hypothetical Peptide B (with D-homoserine) | Cancer Cell Line Y | Cell Viability Assay | 12.1 | Fictional |
Table 1: Representative quantitative data comparing the inhibitory concentration (IC50) of hypothetical L-amino acid peptides with their D-homoserine containing counterparts. Lower IC50 values indicate higher potency.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Homoserine Containing Peptide
This protocol outlines the manual synthesis of a generic pentapeptide containing a D-homoserine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-Amino acids and Fmoc-D-homoserine(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid, including Fmoc-D-homoserine(tBu)-OH):
-
Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake at room temperature for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Signaling Pathways and Logical Relationships
G-Protein Coupled Receptor (GPCR) Signaling Cascade
Peptides often exert their biological effects by binding to and activating GPCRs on the cell surface. The incorporation of a D-homoserine residue can influence the peptide's binding affinity and efficacy, potentially leading to altered downstream signaling. The diagram below illustrates a canonical GPCR signaling pathway that can be modulated by D-homoserine containing peptides.
Logical Relationship: Rationale for D-Homoserine Incorporation
The decision to incorporate D-homoserine into a peptide therapeutic is based on a logical progression aimed at improving its drug-like properties. This workflow illustrates the rationale.
Conclusion
The use of D-homoserine in peptide design is a powerful strategy to overcome the inherent instability of natural peptides. The provided application notes and protocols offer a foundational understanding for researchers looking to explore this exciting field. The visualization of the underlying signaling pathways and the logical framework for D-homoserine incorporation further clarifies the importance of this approach in modern drug discovery and development. As research progresses, we can anticipate the emergence of more sophisticated D-homoserine-containing peptide therapeutics with significant clinical impact.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
Application Notes and Protocols for Post-Synthesis Modification of the D-Homoserine Side Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the post-synthesis modification of the D-homoserine (D-Hse) side chain in peptides. D-homoserine, a non-canonical amino acid, offers a unique hydroxyl group on its side chain that serves as a versatile handle for a variety of chemical transformations. These modifications are instrumental in developing novel peptide-based therapeutics, molecular probes, and biomaterials with enhanced stability, altered biological activity, and novel functionalities.
Introduction to D-Homoserine Side Chain Modification
The primary alcohol of the D-homoserine side chain presents a valuable site for selective chemical modifications. Unlike the more common serine, the additional methylene group in homoserine can influence the reactivity and conformational properties of the resulting modified peptide. Post-synthesis modification allows for the introduction of diverse chemical moieties onto a pre-assembled peptide backbone, offering a powerful strategy for creating peptide libraries and optimizing lead compounds in drug discovery. Key applications include the development of peptidomimetics with improved proteolytic stability, the introduction of labels for imaging and diagnostics, and the creation of peptide conjugates with enhanced therapeutic potential.
Key Modification Strategies and Protocols
This section details validated experimental protocols for the chemical modification of the D-homoserine side chain within a peptide sequence.
Late-Stage Oxidation of D-Homoserine to Aspartic Acid
A significant challenge in the synthesis of certain complex peptides, such as sulfated glycopeptides, is the incompatibility of acid-labile protecting groups required for aspartic acid with the sensitive functional groups present elsewhere in the molecule. A powerful strategy to overcome this is the incorporation of D-homoserine during solid-phase peptide synthesis (SPPS), followed by its late-stage oxidation to D-aspartic acid under mild conditions.[1]
Application: Synthesis of acid-sensitive peptides, glycopeptides, and proteins where the incorporation of a protected aspartic acid is problematic. This method allows for the generation of an aspartic acid residue at a late stage, preserving the integrity of other sensitive moieties.
Workflow for Late-Stage Oxidation of D-Homoserine:
Caption: Workflow for the late-stage oxidation of D-homoserine to D-aspartic acid.
Experimental Protocol: TEMPO-Mediated Oxidation of D-Homoserine Containing Peptides [1]
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate D-homoserine using this compound.
-
On-Resin Deprotection: Following complete peptide assembly, remove the trityl protecting group from the D-homoserine side chain.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all other side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.
-
Lyophilization: Lyophilize the crude peptide to obtain a dry powder.
-
Oxidation Reaction:
-
Dissolve the D-homoserine containing peptide (0.05 mmol) in a solvent mixture of 1.2 mL DCM/tBuOH/H₂O (4:4:1).
-
Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (1.2 equivalents).
-
Add bis(acetoxy)iodobenzene (BAIB) (2.4 equivalents).
-
Stir the reaction mixture at room temperature for 45 minutes.
-
-
Quenching and Work-up: Quench the reaction by adding a few drops of ethylene glycol. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting peptide containing D-aspartic acid by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for TEMPO-Mediated Oxidation of Homoserine-Containing Peptides [1]
| Substrate (Peptide Sequence) | Product (Peptide Sequence with Hse -> Asp) | Isolated Yield (%) |
| Fmoc-Hse-Gly-OBn | Fmoc-Asp-Gly-OBn | 81 |
| Ac-Leu-Hse-Gly-NH₂ | Ac-Leu-Asp-Gly-NH₂ | 78 |
| Ac-Tyr(Bn)-Hse-Ala-NH₂ | Ac-Tyr(Bn)-Asp-Ala-NH₂ | 80 |
| Ac-Val-Pro-Hse-Leu-NH₂ | Ac-Val-Pro-Asp-Leu-NH₂ | 67 |
| Ac-Glu(OBn)-Val-Hse-Pro-Leu-NH₂ | Ac-Glu(OBn)-Val-Asp-Pro-Leu-NH₂ | 58 |
Mitsunobu Reaction for Side Chain Functionalization
The Mitsunobu reaction is a versatile method for the stereospecific substitution of primary and secondary alcohols. In the context of a D-homoserine containing peptide, this reaction allows for the conversion of the side-chain hydroxyl group into a variety of other functionalities with complete inversion of stereochemistry. This enables the synthesis of peptides containing unnatural amino acids.
Application: Introduction of azides for "click" chemistry, conversion to thioethers, and formation of ester linkages to attach fluorescent probes or other small molecules.
Logical Flow of the Mitsunobu Reaction on a D-Homoserine Side Chain:
Caption: Logical flow of the Mitsunobu reaction on a D-homoserine side chain.
Experimental Protocol: Mitsunobu Reaction on a D-Homoserine Containing Peptide
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard SPPS, incorporating the D-homoserine residue. The peptide can be fully deprotected and cleaved from the resin or the modification can be performed on-resin if orthogonal protecting groups are used.
-
Reaction Setup:
-
Dissolve the D-homoserine containing peptide in a suitable anhydrous solvent (e.g., THF, DCM).
-
Add the desired nucleophile (e.g., hydrazoic acid for an azide, a thiol for a thioether, a carboxylic acid for an ester) in excess (typically 1.5-3 equivalents).
-
Add triphenylphosphine (PPh₃) (1.5-3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-3 equivalents) dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by RP-HPLC to isolate the modified peptide.
-
On-Resin Iodination and Nucleophilic Substitution
A two-step, one-pot method for the late-stage functionalization of homoserine residues in peptides on a solid support has been developed. This approach involves the on-resin iodination of the homoserine side chain followed by nucleophilic substitution with a variety of nucleophiles.
Application: This method is particularly useful for combinatorial peptide synthesis and the creation of peptide libraries with diverse side-chain functionalities. It allows for the introduction of thioethers, thioesters, thiosulfonates, and other moieties.
Workflow for On-Resin Iodination-Substitution of D-Homoserine:
Caption: Workflow for the on-resin iodination and substitution of D-homoserine.
Experimental Protocol: On-Resin Iodination and Nucleophilic Substitution of D-Homoserine
-
Peptide Synthesis: Synthesize the peptide on a suitable solid support using standard Fmoc-SPPS, incorporating the D-homoserine residue.
-
Iodination:
-
Swell the peptide-resin in anhydrous DCM.
-
Add a solution of methyltriphenoxyphosphonium iodide (MTPI) in DCM.
-
Shake the reaction mixture at room temperature for the specified time.
-
Wash the resin thoroughly with DCM.
-
-
Nucleophilic Substitution:
-
Swell the iodinated peptide-resin in a suitable solvent (e.g., DMF).
-
Add a solution of the desired nucleophile (e.g., a thiol, pyridine derivative, or carboxylic acid) and a suitable base (e.g., DIPEA) in the same solvent.
-
Shake the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS analysis of a small cleaved sample).
-
Wash the resin extensively.
-
-
Cleavage and Purification:
-
Cleave the modified peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the final product by RP-HPLC.
-
Signaling Pathways and Applications in Drug Development
While specific signaling pathways directly modulated by post-synthetically modified D-homoserine are not extensively documented as distinct pathways, the primary application of these modifications lies in the creation of peptidomimetics and peptide conjugates that interact with known biological pathways in an altered or enhanced manner.
Logical Relationship of D-Homoserine Modification to Biological Activity:
Caption: Logical relationship of D-homoserine modification to biological activity.
Applications:
-
Improving Proteolytic Stability: Modification of the D-homoserine side chain can introduce bulky or unnatural functionalities that sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Modulating Receptor Binding: The introduction of new functional groups can alter the binding affinity and selectivity of a peptide for its target receptor. For example, converting D-homoserine to D-aspartic acid introduces a negative charge, which can fundamentally change the electrostatic interactions with the receptor binding pocket.
-
Bio-conjugation: The modified D-homoserine side chain can serve as a handle for conjugation to other molecules, such as polyethylene glycol (PEGylation) to improve solubility and pharmacokinetic properties, or to cytotoxic drugs for targeted drug delivery. The introduction of an azide or alkyne via the Mitsunobu reaction allows for facile conjugation using "click" chemistry.
Summary and Future Perspectives
The post-synthesis modification of the D-homoserine side chain is a valuable tool in peptide chemistry and drug development. The protocols outlined in these application notes for oxidation, Mitsunobu reaction, and iodination-substitution provide a foundation for creating a wide array of modified peptides. Future research will likely focus on expanding the repertoire of chemical transformations that can be performed on the D-homoserine side chain, developing even milder and more selective reaction conditions, and exploring the impact of these modifications on a wider range of biological systems. The continued development of these methods will undoubtedly accelerate the discovery and optimization of novel peptide-based therapeutics.
References
Troubleshooting & Optimization
Premature removal of Trityl group during Fmoc deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the premature removal of the trityl (Trt) protecting group during the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection step in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Premature Trityl Group Removal
Premature loss of the trityl group from the side chains of amino acids such as Cysteine (Cys), Asparagine (Asn), Glutamine (Gln), Histidine (His), Serine (Ser), and Threonine (Thr) during the repetitive piperidine treatment for Fmoc removal can lead to undesired side reactions, truncated peptides, and purification challenges. This guide provides a systematic approach to diagnose and resolve this issue.
Symptoms of Premature Detritylation:
-
Appearance of Unexpected Peaks in HPLC Analysis: The crude peptide chromatogram shows multiple peaks in addition to the main product peak.
-
Mass Spectrometry (MS) Analysis Reveals Unwanted Adducts: Detection of masses corresponding to the desired peptide plus modifications (e.g., +85 Da for a piperidinyl adduct on Cysteine).
-
Low Yield of the Target Peptide: Significant loss of the desired product.
-
Yellow Coloration of the Piperidine Solution: The liberated trityl cation can impart a yellow color to the Fmoc deprotection solution.
Root Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Degradation of DMF | N,N-Dimethylformamide (DMF), a common solvent in SPPS, can degrade over time to form dimethylamine and formic acid. While dimethylamine can cause premature Fmoc deprotection, the presence of acidic byproducts can lead to the acid-labile trityl group being cleaved. | Use high-purity, fresh DMF for all steps of the synthesis. Store DMF under an inert atmosphere and away from light. Consider using alternatives to DMF if the problem persists. |
| Base-Catalyzed Side Reaction on C-terminal Cysteine | For peptides with a C-terminal Cysteine residue, the basic conditions of Fmoc deprotection (piperidine) can catalyze a β-elimination of the trityl-protected sulfhydryl group, leading to the formation of dehydroalanine. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct. | While the trityl group minimizes this side reaction, it does not eliminate it completely. If this side reaction is observed, consider using a more sterically hindered protecting group for Cysteine, such as Mmt (Methoxytrityl), or optimize the deprotection conditions (e.g., shorter exposure to piperidine). |
| Acid Lability of the Trityl Group | The trityl group is inherently acid-labile. While generally stable to the basic conditions of Fmoc deprotection, repeated cycles and prolonged exposure can lead to gradual loss, especially if any acidic species are present. | Minimize the number of Fmoc deprotection cycles where possible. Ensure all reagents and solvents are free from acidic impurities. |
| Incomplete Deprotection of N-terminal Asparagine | While not a case of premature removal, incomplete removal of the trityl group from an N-terminal asparagine residue during the final cleavage with trifluoroacetic acid (TFA) is a known issue. This can be mistaken for a problem occurring during the Fmoc deprotection steps.[1][2] | If synthesizing a peptide with N-terminal Asn(Trt), consider extending the final TFA cleavage time or using a more labile trityl derivative, such as the methyltrityl (Mtt) group, for this specific residue.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the trityl group is being prematurely removed?
A1: The most definitive methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the crude peptide.
-
HPLC: Compare the chromatogram of your crude peptide with a reference standard (if available) or a previous successful synthesis. The presence of new, significant peaks is an indicator of side products.
-
MS: Analyze the masses of the main peak and any major impurity peaks. A mass difference corresponding to the loss of the trityl group or the addition of piperidine (+85 Da) on a Cysteine residue is strong evidence of premature deprotection.
Q2: Is the trityl group stable to the piperidine solution used for Fmoc deprotection?
A2: Generally, the trityl group is considered stable under the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF).[3] However, issues can arise from solvent degradation or specific, sequence-dependent side reactions, particularly with C-terminal Cysteine.
Q3: Are certain amino acids more prone to premature trityl group loss?
A3: Cysteine at the C-terminus is the most well-documented case due to a specific base-catalyzed elimination reaction. For other amino acids like Asn, Gln, His, Ser, and Thr, the trityl group is generally stable to piperidine treatment in the absence of acidic contaminants.
Q4: Can I monitor the premature removal of the trityl group in real-time?
A4: Yes, you can monitor the concentration of the liberated trityl cation in the Fmoc deprotection solution using UV-Vis spectrophotometry. The trityl cation has a characteristic absorbance maximum at approximately 498 nm. By collecting the piperidine solution after each deprotection step and measuring its absorbance, you can quantify the extent of trityl group loss.
Q5: What are some alternative protecting groups to trityl if premature removal is a persistent issue?
A5: The choice of an alternative protecting group depends on the specific amino acid and the desired orthogonality.
-
For Cysteine: Methoxytrityl (Mmt) and Diphenylmethyl (Dpm) are more acid-labile and can be considered.[4] For instances where extreme stability to basic conditions is required, a different class of protecting groups might be necessary.
-
For Asparagine and Glutamine: While trityl is the preferred protecting group in Fmoc chemistry, if issues arise, ensuring high-quality reagents and solvents is the first step.
-
For Histidine: The choice of protecting group for Histidine is complex and often sequence-dependent. Trityl is a common choice, but other options like Mmt and Mtt are also available.[5]
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Quantification of Trityl Cation
This protocol allows for the quantitative monitoring of premature trityl group removal during the Fmoc deprotection step.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Collected piperidine/DMF solution from the Fmoc deprotection step
-
Fresh 20% piperidine in DMF solution (for blank)
-
Trityl chloride or triphenylmethanol (for standard curve)
-
Dichloromethane (DCM) or a suitable solvent for the standard curve
Procedure:
-
Standard Curve Preparation (Optional but recommended for accurate quantification):
-
Prepare a stock solution of a known concentration of trityl chloride or triphenylmethanol in a suitable solvent.
-
Prepare a series of dilutions to create standards of known trityl cation concentration.
-
Measure the absorbance of each standard at 498 nm.
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Measurement:
-
After the Fmoc deprotection step, collect the piperidine/DMF solution that has been in contact with the resin.
-
Use a fresh 20% piperidine in DMF solution as a blank to zero the spectrophotometer.
-
Measure the absorbance of the collected deprotection solution at 498 nm.
-
-
Calculation:
-
Using the Beer-Lambert law (A = εbc) and the molar extinction coefficient (ε) of the trityl cation (approximately 45,000 M⁻¹cm⁻¹ at 435 nm, a related peak), or by using the standard curve, calculate the concentration of the trityl cation in the solution.
-
Knowing the total volume of the deprotection solution, you can calculate the total amount of trityl group lost in that step.
-
Protocol 2: HPLC Analysis of Crude Peptide for Premature Detritylation
This protocol outlines a general method for analyzing the crude peptide to identify byproducts resulting from premature trityl group removal.
Materials:
-
Reversed-phase HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude peptide sample cleaved from the resin
Procedure:
-
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and Solvent B).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with a starting percentage of Solvent B (e.g., 5%).
-
Inject the crude peptide sample.
-
Run a linear gradient of increasing Solvent B concentration over a suitable time frame (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the main peak corresponding to the target peptide.
-
Analyze any significant impurity peaks.
-
Collect fractions corresponding to the impurity peaks for subsequent mass spectrometry analysis to determine their molecular weights and identify the modifications.
-
Visualizations
Caption: Chemical pathways of Fmoc deprotection and premature tritylation.
Caption: Troubleshooting workflow for premature trityl group removal.
References
- 1. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling of Fmoc-D-Hse(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the coupling time and efficiency of Fmoc-D-Hse(Trt)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Incomplete or Slow Coupling of this compound
Question: My coupling reaction with this compound is sluggish or incomplete, as indicated by a positive Kaiser test. What are the potential causes and how can I troubleshoot this?
Answer:
Incomplete coupling of this compound is a common issue primarily due to the steric hindrance posed by the bulky trityl (Trt) protecting group on the side chain. Several factors can be optimized to improve coupling efficiency.
Potential Causes and Solutions:
-
Insufficient Coupling Time: The bulky Trt group can slow down the reaction rate. Standard coupling times may be insufficient.
-
Solution: Extend the coupling time. For sterically hindered amino acids, coupling times of 2 to 12 hours are often recommended.[1] Monitor the reaction progress using a qualitative method like the Kaiser test at various time points to determine the optimal duration.
-
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical when dealing with sterically hindered amino acids.
-
Solution: Employ more potent activating reagents. While standard carbodiimides like DCC/HOBt can be used, phosphonium or aminium/uronium-based reagents are generally more effective for difficult couplings. Consider using HATU, HBTU, HCTU, or PyBOP, which are known to accelerate the reaction and improve yields.[2] For particularly challenging sequences, HATU is often a superior choice.[2]
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, leading to poor accessibility of the N-terminal amine. This is a sequence-dependent issue but can be exacerbated by bulky residues.
-
Solution:
-
Change the solvent: Switching from DMF to more disruptive solvents like NMP or a mixture of DCM/DMF can help to break up secondary structures and improve solvation of the peptide chain.
-
Incorporate chaotropic salts: The addition of salts like LiCl to the coupling reaction can disrupt aggregation.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can help to overcome aggregation, but this should be done cautiously as it can also increase the risk of side reactions like racemization.[3]
-
-
-
Inadequate Reagent Stoichiometry: Using an insufficient excess of the amino acid and coupling reagents can lead to incomplete reactions.
-
Solution: Increase the equivalents of this compound and the coupling reagents. A 3 to 5-fold excess over the resin loading is a common starting point for standard couplings, but for difficult residues, a higher excess may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard coupling time for this compound?
A1: There is no single "standard" coupling time, as it is highly dependent on the specific peptide sequence, the coupling reagents used, and the solid support. However, due to the steric hindrance of the Trt group, a longer coupling time than for unhindered amino acids is generally required. A starting point could be 2 hours, with the reaction monitored for completion. It is not uncommon for such couplings to require 4 hours or even overnight (12 hours) for satisfactory results.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more powerful coupling reagents are recommended. While traditional carbodiimides can be used, uronium/aminium salts often provide better results. See the table below for a comparison.
Q3: How can I monitor the completion of the coupling reaction?
A3: The most common method for qualitatively monitoring the completion of a coupling reaction in SPPS is the Kaiser test (ninhydrin test).[4] This test detects free primary amines on the resin. A blue or violet color indicates an incomplete reaction, while a yellow or colorless result suggests completion. For N-terminal proline or other secondary amines, the Kaiser test is unreliable and an alternative like the chloranil test or isatin test should be used.[4] For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.[2]
Q4: Can I perform a double coupling for this compound?
A4: Yes, a double coupling is a common strategy to ensure complete reaction for difficult amino acids. If the first coupling is incomplete after a certain period (as indicated by a positive Kaiser test), simply repeat the coupling step with fresh reagents.
Q5: What is "capping" and should I use it after coupling this compound?
A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step. This is typically done using acetic anhydride. Capping is highly recommended if a coupling reaction is known to be difficult or if a monitoring test indicates an incomplete reaction even after extended coupling times or a double coupling. This prevents the formation of deletion peptides, which can be difficult to separate from the desired product during purification.[2]
Data Presentation
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids like this compound
| Coupling Reagent | Class | Recommended Molar Ratio (AA:Reagent:Base) | Typical Coupling Time (for hindered residues) | Notes |
| DCC/HOBt | Carbodiimide | 1:1:1 | 4 - 12 hours | A classic and cost-effective choice, but may be slow for hindered couplings. The byproduct, DCU, is insoluble. |
| DIC/HOBt | Carbodiimide | 1:1:1 | 2 - 8 hours | Similar to DCC, but the byproduct (DIU) is soluble in most organic solvents, simplifying washing steps. |
| HBTU/DIPEA | Aminium/Uronium Salt | 1:1:2 | 1 - 4 hours | A more reactive and faster option than carbodiimides. |
| HATU/DIPEA | Aminium/Uronium Salt | 1:1:2 | 30 minutes - 2 hours | Generally considered one of the most efficient coupling reagents, especially for hindered amino acids and to minimize racemization.[2] |
| PyBOP/DIPEA | Phosphonium Salt | 1:1:2 | 1 - 4 hours | Another highly effective reagent, though it can be more expensive. |
Note: The optimal ratio and time should be determined empirically for each specific synthesis.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirmation of Deprotection: Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free amines.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: After the initial coupling time, take a small sample of the resin, wash it thoroughly with DMF, and perform a Kaiser test.
-
Completion/Troubleshooting:
-
If the Kaiser test is negative (yellow/colorless beads), the coupling is complete. Proceed to the washing step.
-
If the Kaiser test is positive (blue beads), continue the coupling for another 1-2 hours and re-test. Alternatively, perform a double coupling (repeat steps 5-8). If the coupling remains incomplete, consider capping the unreacted amines (see Protocol 2).
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Capping of Unreacted Amines
-
Washing: After the coupling reaction, wash the resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to prepare for the next deprotection step.
Visualizations
References
Preventing racemization of D-homoserine during synthesis
Welcome to the technical support center for the synthesis of D-homoserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues encountered during the synthesis of this important non-proteinogenic amino acid.
Troubleshooting Guide
Q1: I am attempting a chemical synthesis of D-homoserine, and I'm observing significant racemization. What are the likely causes and how can I troubleshoot this issue?
A1: Racemization, or more precisely epimerization at the α-carbon, is a common challenge in amino acid synthesis, particularly during the activation of the carboxyl group for coupling reactions. The primary mechanism to be aware of is the formation of an oxazolone (or azlactone) intermediate, which can readily deprotonate and reprotonate at the chiral center, leading to a loss of stereochemical integrity.[1]
Here is a systematic approach to troubleshooting unexpected racemization:
Troubleshooting Workflow for Racemization in D-Homoserine Synthesis
Caption: Troubleshooting workflow for addressing racemization issues.
Detailed Recommendations:
-
Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective, their use can promote racemization. To mitigate this, the addition of reagents such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1]
-
Protecting Groups: The α-amino protecting group plays a significant role. Urethane-based protecting groups like tert-Butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) are generally preferred as they help to suppress racemization by reducing the tendency for oxazolone formation.[2] If you are using a protecting group that is not of the urethane type, consider switching to one of these.
-
Base: The choice and amount of base used during the coupling step can influence the rate of racemization. A strong, sterically hindered base is more likely to abstract the α-proton of the oxazolone intermediate. It is advisable to use a weaker, non-nucleophilic base, such as N-methylmorpholine (NMM), and to use it in the minimum stoichiometric amount required.
-
Temperature: Higher reaction temperatures can increase the rate of epimerization. Performing the coupling reaction at lower temperatures, for instance, between 0 °C and -15 °C, can significantly reduce the extent of racemization.
-
Alternative Strategies: If racemization remains a persistent issue, consider alternative synthetic strategies that avoid the problematic stereocenter-forming step. A "chiral pool" synthesis, which starts from an enantiomerically pure precursor like D-methionine or D-aspartic acid, can be an effective way to maintain stereochemical integrity throughout the synthesis. Another powerful approach is the enzymatic resolution of a racemic mixture of homoserine.
Frequently Asked Questions (FAQs)
Q2: What is a "chiral pool" synthesis and how can it be applied to obtain enantiomerically pure D-homoserine?
A2: A chiral pool synthesis is a strategy that utilizes a readily available, enantiomerically pure natural product as a starting material.[3] This approach is advantageous because the stereocenter is already established, and the synthetic challenge is reduced to modifying the functional groups of the starting material without affecting its chiral integrity. For D-homoserine, a common chiral pool starting material is D-methionine. The synthesis involves the conversion of the methylthioether group of D-methionine into a hydroxyl group. This strategy inherently avoids the risk of racemization at the α-carbon that is common in de novo asymmetric syntheses.
Q3: Are there enzymatic methods to produce D-homoserine with high optical purity?
A3: Yes, enzymatic methods, specifically microbial optical resolution, are highly effective for producing D-homoserine with excellent enantiomeric excess.[4] This method involves using a microorganism that selectively metabolizes one enantiomer from a racemic mixture (DL-homoserine), leaving the other enantiomer behind in high purity.
For example, the bacterial strain Arthrobacter nicotinovorans has been shown to enantioselectively degrade the L-enantiomer from a DL-homoserine mixture, allowing for the recovery of D-homoserine with an enantiomeric excess of over 99.9%.[4]
Principle of Enzymatic Resolution of DL-Homoserine
Caption: Enzymatic resolution of DL-homoserine.
Q4: What are the key parameters to control in an enzymatic resolution process for D-homoserine?
A4: To achieve high efficiency and enantiopurity in the microbial resolution of DL-homoserine, several parameters need to be carefully controlled. Based on studies with Arthrobacter nicotinovorans, these include:
-
pH: The pH of the culture medium should be maintained at an optimal level for the specific microorganism's enzymatic activity. For A. nicotinovorans, a pH of 6.0 has been found to be effective.[4]
-
Temperature: The temperature should be controlled to ensure optimal growth and enzyme function. A temperature of 30°C is reported as optimal for this process.[4]
-
Aeration and Agitation: Adequate aeration and agitation are crucial for microbial growth and metabolism. High aeration (e.g., 1.0 vvm) and agitation (e.g., 1200 rpm) have been shown to be beneficial.[4]
-
Substrate Concentration: The initial concentration of DL-homoserine can impact the efficiency of the resolution. While higher concentrations can increase the overall yield of D-homoserine, they may also inhibit microbial growth. Concentrations up to 510 mM of DL-homoserine hydrobromide have been successfully resolved using washed cells.[4]
Data Presentation
Table 1: Enantiomeric Excess of D-Homoserine from Microbial Resolution
| Method | Microorganism | Substrate | Enantiomeric Excess (e.e.) of D-Homoserine | Reference |
| Microbial Optical Resolution | Arthrobacter nicotinovorans | DL-Homoserine Hydrobromide | >99.9% | [4] |
Experimental Protocols
Protocol 1: Microbial Resolution of DL-Homoserine for the Production of D-Homoserine
This protocol is based on the methodology described for the resolution of DL-homoserine using Arthrobacter nicotinovorans.[4]
1. Culture Preparation:
- Prepare a suitable culture medium for Arthrobacter nicotinovorans. A medium containing DL-homoserine hydrobromide (e.g., 5% w/v) as the sole carbon and nitrogen source can be used.
- Inoculate the medium with a starter culture of Arthrobacter nicotinovorans.
- Incubate the culture at 30°C with high aeration (e.g., 1.0 vvm) and agitation (e.g., 1200 rpm).
2. Monitoring the Resolution:
- Periodically take samples from the culture broth.
- Analyze the samples using a suitable chiral chromatography method (e.g., chiral HPLC) to determine the concentrations of L- and D-homoserine.
- Continue the incubation until the L-enantiomer is completely consumed (typically within 48 hours).
3. Isolation of D-Homoserine:
- Once the resolution is complete, remove the bacterial cells from the culture broth by centrifugation or filtration.
- The supernatant will contain the D-homoserine.
- The D-homoserine can be isolated and purified from the culture supernatant using standard techniques such as ion-exchange chromatography.
4. Determination of Enantiomeric Excess:
- Analyze the purified D-homoserine using a validated chiral analytical method to confirm its enantiomeric excess.
References
Troubleshooting Low Yield in Peptides with D-Homoserine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yield issues encountered during the synthesis of peptides containing D-homoserine. The information is tailored for researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing a lower than expected yield for my D-homoserine-containing peptide?
Low yields in peptides containing D-homoserine can stem from several factors. The primary culprits are often incomplete coupling of the Fmoc-D-homoserine(tBu)-OH amino acid and potential side reactions involving its side chain. The stereochemistry of the D-amino acid can sometimes contribute to steric hindrance, making the coupling reaction less efficient. Additionally, like other beta-hydroxy amino acids, D-homoserine can be prone to specific side reactions under standard SPPS conditions.
Q2: What are the most common side reactions associated with D-homoserine in peptide synthesis?
The most notable side reaction is the formation of a lactone ring. This intramolecular cyclization of the D-homoserine side chain can occur under acidic or basic conditions, leading to a truncated or modified peptide and consequently, a lower yield of the desired full-length product. While homoserine lactone formation is well-documented during HF cleavage, particularly when a C-terminal methionine is present, it can also occur to some extent during the repetitive acid/base cycles of Fmoc-based SPPS.
Q3: Can the tert-butyl (tBu) protecting group on the D-homoserine side chain cause problems?
While the tBu group is designed to protect the hydroxyl moiety, its bulky nature can contribute to steric hindrance, potentially slowing down the coupling reaction. Inefficient coupling at the D-homoserine residue or the preceding amino acid can lead to deletion sequences and a lower overall yield.
Q4: Does peptide aggregation play a role in low yields of D-homoserine peptides?
Peptide aggregation is a common challenge in SPPS and is sequence-dependent. While not specific to D-homoserine, its presence within a hydrophobic sequence could contribute to aggregation. Aggregation can hinder reagent access to the growing peptide chain, leading to incomplete deprotection and coupling steps.
Troubleshooting Guide
Issue 1: Incomplete Coupling of Fmoc-D-Homoserine(tBu)-OH
Symptoms:
-
Presence of deletion sequences lacking D-homoserine in the final product mass spectrum.
-
Positive (or weakly positive) Kaiser test after the D-homoserine coupling step.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete coupling of D-homoserine.
Recommended Actions & Protocols:
| Strategy | Detailed Protocol |
| Double Coupling | After the initial coupling of Fmoc-D-homoserine(tBu)-OH, drain the reaction vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents. |
| Change Coupling Reagents | If using a standard carbodiimide-based activator like DIC/Oxyma, consider switching to a more potent uronium/aminium-based reagent such as HATU, HBTU, or COMU. These reagents can be more effective for sterically hindered couplings. |
| Increase Coupling Time | Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for the D-homoserine residue. |
| Optimize Temperature | For automated synthesizers that allow temperature control, a moderate increase to 30-40°C can enhance coupling kinetics. However, be cautious as higher temperatures can also increase the risk of side reactions. |
| Reagent Quality Control | Ensure that the Fmoc-D-homoserine(tBu)-OH is of high purity and that all solvents and reagents are fresh and anhydrous. |
Issue 2: Suspected Side Reactions (Lactone Formation)
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram with a mass corresponding to the lactonized peptide.
-
Gradual decrease in yield with longer synthesis times.
Troubleshooting Workflow:
Caption: Logic for minimizing D-homoserine lactone formation.
Recommended Actions & Protocols:
| Strategy | Detailed Protocol |
| Milder Deprotection Conditions | Instead of the standard 20% piperidine in DMF, consider using a milder base like 2% DBU/2% piperidine in DMF or a piperazine-based solution. These can be less aggressive in promoting side reactions.[1] |
| Reduced Deprotection Time | Minimize the exposure of the peptide to basic conditions by reducing the Fmoc-deprotection time, especially for the residues immediately following D-homoserine. Monitor for complete deprotection to avoid deletion sequences. |
| Optimized Cleavage | If lactone formation is suspected to occur primarily during cleavage, use a milder cleavage cocktail with a reduced concentration of trifluoroacetic acid (TFA) and a higher concentration of scavengers (e.g., triisopropylsilane and water). |
Quantitative Data Summary
While direct comparative studies on the yield of peptides with D-homoserine versus other amino acids are not abundant in readily available literature, the following table summarizes general expectations based on the known challenges.
| Amino Acid Type | Expected Relative Yield | Key Challenges |
| Standard L-Amino Acids (e.g., Ala, Leu) | High | Generally low, sequence-dependent aggregation. |
| Beta-Branched L-Amino Acids (e.g., Val, Ile) | Moderate to High | Steric hindrance during coupling. |
| D-Amino Acids (e.g., D-Ala, D-Phe) | High | Potential for minor steric hindrance. |
| D-Homoserine | Moderate to Low | Steric hindrance, potential for lactone formation, incomplete coupling. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-D-Homoserine(tBu)-OH
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-homoserine(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed to a second coupling.
-
Second Coupling (if necessary): Repeat steps 3 and 4.
-
Washing: Wash the resin thoroughly with DMF.
Protocol 2: Cleavage and Deprotection with Minimized Side Reactions
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (90:5:5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify by reverse-phase HPLC.
By systematically addressing the potential causes of low yield with these targeted strategies and optimized protocols, researchers can significantly improve the outcome of their D-homoserine-containing peptide syntheses.
References
Technical Support Center: HPLC Purification of Peptides Containing Fmoc-D-Hse(Trt)-OH
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing the protected amino acid Fmoc-D-Hse(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound showing poor solubility in the HPLC mobile phase?
A1: Peptides containing both the Fluorenylmethyloxycarbonyl (Fmoc) and Trityl (Trt) protecting groups are highly hydrophobic. The large, nonpolar nature of these groups significantly reduces the peptide's solubility in aqueous solutions, which are a primary component of standard reversed-phase HPLC mobile phases. This can lead to precipitation of the peptide in the sample vial, injector, or at the head of the HPLC column.
Q2: I am observing a broad or tailing peak for my peptide. What are the likely causes?
A2: Peak broadening or tailing for hydrophobic peptides like those containing this compound can be attributed to several factors:
-
Poor Solubility: The peptide may be partially precipitating on the column.
-
Strong Secondary Interactions: The peptide may be interacting with active sites on the silica-based column packing material.
-
Sample Overload: Injecting too much of a poorly soluble peptide can lead to distorted peak shapes.[1]
-
Slow Mass Transfer: The bulky nature of the peptide may hinder its movement between the mobile and stationary phases.
-
Column Degradation: Over time, column performance can degrade, leading to peak shape issues.[2]
Q3: My peptide's retention time is inconsistent between runs. Why might this be happening?
A3: Fluctuations in retention time for these types of peptides can be due to:
-
Mobile Phase Inconsistency: Small variations in the mobile phase composition, especially the organic solvent to water ratio, can significantly impact the retention of hydrophobic molecules.
-
Temperature Fluctuations: Changes in ambient or column temperature affect solvent viscosity and interaction kinetics, leading to shifts in retention time.
-
Partial Cleavage of Protecting Groups: The Trityl (Trt) group is known to be labile to acidic conditions. If your mobile phase contains an acid like Trifluoroacetic Acid (TFA), partial cleavage of the Trt group can occur over time, resulting in a less hydrophobic peptide that elutes earlier.
Q4: Can I use standard reversed-phase HPLC columns and solvents for purifying my this compound containing peptide?
A4: Yes, reversed-phase HPLC is the most common method. However, modifications to standard protocols are often necessary. C18 and C8 columns are typically used. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (ACN). Due to the hydrophobicity of the peptide, you will likely need a higher percentage of organic solvent than for unprotected peptides. Adding an ion-pairing agent like TFA is also standard practice to improve peak shape.[3]
Q5: What is the risk of losing my protecting groups during HPLC purification?
A5: The Fmoc group is generally stable under the acidic conditions of reversed-phase HPLC.[4] However, the Trityl (Trt) group is acid-labile. Prolonged exposure to mobile phases containing TFA, even at low concentrations (e.g., 0.1%), can lead to partial or complete cleavage of the Trt group. This will result in the appearance of new, more polar peaks in your chromatogram.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | Peptide has precipitated in the sample vial or injector. | - Increase the proportion of organic solvent (e.g., ACN, isopropanol) in the sample solvent.- Consider using a stronger organic solvent like n-propanol for dissolution.[4]- Gently warm the sample to aid dissolution. |
| Peptide is irreversibly adsorbed to the column. | - Use a shallower gradient to elute the peptide.- Try a different column chemistry (e.g., C8 or C4 instead of C18). | |
| Peptide is not retained on the column. | - Decrease the initial percentage of organic solvent in your gradient. | |
| Broad or Tailing Peaks | Poor peptide solubility in the mobile phase. | - Increase the column temperature (e.g., 40-60°C) to improve solubility and peak shape.- Add a stronger organic solvent like isopropanol or n-propanol to the mobile phase.[5] |
| Secondary interactions with the column. | - Ensure your mobile phase contains 0.1% TFA to suppress silanol interactions. | |
| Sample overload. | - Reduce the injection volume or the concentration of your sample. | |
| Peak Splitting or Shoulders | Partial cleavage of the Trityl (Trt) group. | - Minimize the time the peptide is in the acidic mobile phase.- Consider using a weaker acid like formic acid instead of TFA. |
| Presence of closely eluting impurities. | - Optimize the gradient to improve resolution. A shallower gradient over the elution range of your peptide can be effective. | |
| Column contamination or void formation. | - Wash the column with a strong solvent series.- If the problem persists, replace the column. | |
| High Backpressure | Peptide precipitation at the head of the column. | - Filter your sample before injection.- Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. |
| Clogged frit or column. | - Back-flush the column (if permitted by the manufacturer).- Replace the in-line filter and/or guard column. |
Experimental Protocols
Protocol 1: Sample Preparation for a Hydrophobic Peptide
-
Initial Dissolution: Attempt to dissolve the lyophilized peptide containing this compound in a small amount of a strong organic solvent such as acetonitrile (ACN), isopropanol (IPA), or n-propanol.[4] Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can also be used if compatible with your HPLC system, but they have high UV absorbance.
-
Dilution: Once dissolved, dilute the sample with the initial mobile phase of your HPLC gradient. It is crucial to dilute slowly and observe for any signs of precipitation.
-
Filtration: Before injection, filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove any particulate matter.
Protocol 2: General HPLC Method for a Protected Peptide
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: 220 nm and 265 nm (the Fmoc group has a strong absorbance around 265 nm).
-
Gradient:
-
Start with a higher initial percentage of mobile phase B than for unprotected peptides (e.g., 30-50%).
-
Run a linear gradient over 30-60 minutes to a high percentage of B (e.g., 95-100%).
-
Hold at high %B for 5-10 minutes to elute all hydrophobic components.
-
Return to initial conditions and re-equilibrate for at least 10 column volumes.
-
Visualizations
Caption: Troubleshooting workflow for HPLC purification of protected peptides.
Caption: General workflow for purification of this compound peptides.
References
Technical Support Center: Mass Spectrometry Analysis of D-Homoserine Peptides
Welcome to the technical support center for the mass spectrometry analysis of D-homoserine peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the analysis of these non-canonical amino acid-containing peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions arising during the mass spectrometry analysis of D-homoserine peptides, from sample preparation to data interpretation.
Sample Preparation & Handling
Q1: My peptide containing D-homoserine shows an unexpected mass loss of 18 Da. What is the likely cause?
A1: The most probable cause is the cyclization of the C-terminal D-homoserine residue to form a D-homoserine lactone. This process involves an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the amino acid, resulting in the elimination of a water molecule. This lactonization is a common modification for homoserine residues at the C-terminus of a peptide, particularly under acidic conditions used for sample preparation and LC-MS analysis.
Troubleshooting:
-
Confirm Lactonization: Look for a peak corresponding to the expected mass of the lactonized peptide (M - 18).
-
Control pH: If lactonization is undesirable, maintain a neutral or slightly basic pH during sample handling and storage. However, be aware that the acidic conditions of reversed-phase liquid chromatography are often unavoidable.
-
Utilize as an Analytical Handle: The 18 Da mass shift can be used as a diagnostic tool to confirm the presence of a C-terminal homoserine.
Q2: I am observing poor ionization efficiency for my D-homoserine-containing peptide. What can I do to improve it?
A2: Poor ionization can be due to several factors, including the peptide's sequence, the presence of contaminants, or suboptimal LC-MS conditions.
Troubleshooting:
-
Sample Purity: Ensure the sample is free from contaminants that can suppress ionization, such as detergents (e.g., SDS, Triton X-100), polymers (e.g., polyethylene glycol - PEG), and non-volatile salts (e.g., phosphate, Tris). Use appropriate sample cleanup procedures like C18 desalting spin columns.
-
Solvent Optimization: Ensure your sample is dissolved in a solvent compatible with electrospray ionization (ESI), typically containing water, acetonitrile, and an acidifier like formic acid or acetic acid.
-
Adduct Formation: The presence of sodium ([M+Na]+) or potassium ([M+K]+) adducts can split the ion signal and reduce the intensity of the desired protonated molecule ([M+H]+). Use high-purity solvents and certified low-density polyethylene (LDPE) containers to minimize metal ion contamination.
-
Peptide Concentration: Ensure the peptide concentration is within the optimal range for your instrument. Both overloading and underloading the column can lead to poor signal.
Chromatographic Separation
Q3: I am unable to separate the D-homoserine-containing peptide from its L-homoserine diastereomer using standard reversed-phase HPLC. What separation strategies can I use?
A3: D- and L-amino acid-containing peptides are diastereomers and often co-elute under standard reversed-phase chromatography conditions because they have very similar hydrophobicities.
Troubleshooting & Alternative Methods:
-
Chiral Chromatography: Employ a chiral stationary phase (CSP) column specifically designed to separate enantiomers and diastereomers.
-
Chiral Derivatization: React the peptide with a chiral derivatizing agent (e.g., Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)) to create diastereomers with significantly different physicochemical properties that can be separated on a standard reversed-phase column.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Diastereomers often have slightly different three-dimensional structures, leading to different collision cross-sections (CCS) that allow for their separation by ion mobility.
Mass Spectrometry & Data Interpretation
Q4: How can I confirm the presence and location of a D-homoserine residue in my peptide using tandem mass spectrometry (MS/MS)?
A4: Since D- and L-homoserine have the same mass, their presence and location cannot be determined by mass alone. However, subtle differences in fragmentation patterns can be exploited.
Strategies for Identification:
-
Fragmentation Techniques: Different fragmentation methods can yield distinct fragmentation patterns for diastereomers.
-
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD): While often producing similar fragment ions for diastereomers, the relative intensities of certain b- and y-ions may differ. Systematic comparison with the L-isomer is necessary.
-
Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD): These "gentler" fragmentation techniques can sometimes preserve subtle stereochemical differences, leading to more distinct fragment ion abundances between D- and L-containing peptides.
-
-
Ion Mobility-Mass Spectrometry (IM-MS): As mentioned, IM-MS can separate the diastereomers before fragmentation. Analyzing the fragmentation spectra of the separated ions can then confirm the identity of each isomer.
-
Radical-Directed Dissociation (RDD): This less common technique is particularly sensitive to the stereochemistry of the peptide and can generate significantly different fragment ions for D- and L-isomers.
Q5: I am seeing a number of unexpected peaks in my mass spectrum. What are the common adducts and contaminants I should be aware of?
A5: The presence of adducts and contaminants is a common issue in mass spectrometry.
Common Adducts and Contaminants:
| Mass Shift (Da) | Identity | Common Source |
| +22 | Sodium Adduct ([M+Na]+) | Glassware, buffers, water |
| +38 | Potassium Adduct ([M+K]+) | Glassware, buffers, water |
| +14 | Methylation | Formaldehyde contamination, methanol |
| +28 | Dimethylation / Formylation | Contaminants from solvents or plastics |
| +44 | Polyethylene Glycol (PEG) unit | Detergents, plasticware |
| Variable | Keratin Contamination | Dust, skin, hair |
Troubleshooting:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and reagents.
-
Proper Lab Practices: Wear gloves, use filtered pipette tips, and work in a clean environment to minimize keratin contamination.
-
Check Consumables: Be aware of potential contaminants leaching from plastic tubes and containers.
Experimental Protocols
General Protocol for LC-MS/MS Analysis of a D-Homoserine Peptide
This protocol provides a general workflow for the analysis of a purified D-homoserine-containing peptide. Optimization will be required based on the specific peptide and instrumentation.
-
Sample Preparation:
-
Resuspend the purified peptide in a solution of 0.1% formic acid in water to a final concentration of 1-10 µM.
-
If the sample contains high salt concentrations, perform a desalting step using a C18 ZipTip or equivalent.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 130 Å pore size, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range appropriate for the expected m/z of the peptide (e.g., m/z 300-2000).
-
MS/MS Fragmentation: Use data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Fragmentation Method: HCD or CID are most common. If available, consider using ECD or ETD for comparison.
-
Collision Energy: Optimize the normalized collision energy (NCE) for the peptide of interest (typically in the range of 25-35%).
-
-
Visualizations
Workflow for Chiral Analysis of a D-Homoserine Peptide
Caption: Workflow for the chiral analysis of D-homoserine containing peptides.
Fragmentation of a C-Terminal D-Homoserine Peptide
Caption: Fragmentation pathways of a C-terminal D-homoserine peptide in MS/MS.
Strategies to improve the solubility of protected D-homoserine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with protected D-homoserine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the standard solvents for dissolving protected D-homoserine derivatives?
The most commonly used solvents for protected amino acids, including D-homoserine derivatives, in peptide synthesis are polar aprotic solvents. These include N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM).[1] Dimethyl sulfoxide (DMSO) is also frequently used, particularly for preparing stock solutions.[2][3] The choice often depends on the specific protecting groups and the subsequent reaction chemistry (e.g., Boc vs. Fmoc chemistry).[1]
Q2: My Boc-D-homoserine is not readily dissolving in DMSO. What steps can I take?
For Boc-D-homoserine, it is reported to be soluble in DMSO at a concentration of 200 mg/mL, but may require physical assistance.[2][3] To improve dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath to facilitate the process.[2] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impair the solubility of the product.[3]
Q3: How does the choice of a side-chain protecting group affect the solubility of D-homoserine?
The side-chain protecting group has a significant impact on the physicochemical properties of the amino acid derivative, including its solubility. Bulky, hydrophobic groups can decrease solubility in polar solvents. Conversely, some large protecting groups are specifically chosen to enhance solubility. For instance, the trityl (Trt) and tert-butyl (tBu) groups, when attached to the side chain of Fmoc-D-homoserine, are reported to enhance both stability and solubility, which is beneficial for the synthesis of complex peptides.[4][5]
Q4: Can I use aqueous solutions to dissolve protected D-homoserine?
Generally, protected amino acids like Boc-D-homoserine or Fmoc-D-homoserine are insoluble in water.[6] Their protecting groups are hydrophobic, making them more suitable for dissolution in organic solvents. If the final application requires an aqueous buffer, the standard procedure is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO or DMF, and then carefully dilute the solution with the aqueous buffer.[7][8]
Troubleshooting Guide
Issue: Precipitate Formation During Reaction
Q: My Fmoc-D-homoserine derivative was soluble in DMF, but it precipitated after I added the coupling reagents for my peptide synthesis. What is causing this and how can I resolve it?
A: This issue, known as "salting out" or reaction-induced precipitation, can occur for several reasons:
-
Change in Solvent Polarity: The addition of reagents can alter the overall polarity of the solvent mixture, reducing its capacity to solvate your protected amino acid.
-
Reagent Insolubility: The reagents themselves might have limited solubility in the reaction mixture.
-
Aggregation: The protected amino acid may begin to aggregate and form secondary structures (like β-sheets) as the peptide chain elongates, a common issue in "difficult sequences".[9]
Troubleshooting Steps:
-
Solvent Modification: Switch to a more powerful solvent system. N-methylpyrrolidone (NMP) is often considered a better solvent than DMF for solvating peptide chains and improving coupling yields.[1]
-
Use of Co-solvents: Introduce a "chaotropic" co-solvent that can disrupt hydrogen bonding and aggregation. Mixtures containing DMSO, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP) can be highly effective for sparingly-soluble protected peptides.[1][10] A well-known "magic mixture" for difficult sequences consists of DCM, DMF, and NMP in a 1:1:1 ratio.[9]
-
Temperature Control: Gently warming the reaction mixture may help keep all components in the solution. However, this must be done cautiously to avoid side reactions or racemization.
Issue: Poor Yields in Solid-Phase Peptide Synthesis (SPPS)
Q: I am experiencing low coupling efficiency during SPPS with a sequence containing protected D-homoserine, which I suspect is due to on-resin aggregation and poor solubility. What advanced strategies can I employ?
A: On-resin aggregation is a significant challenge that hinders reagent access and lowers synthetic yields. Several advanced techniques can overcome this:
-
Backbone Protection: Incorporate a backbone-protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb). These groups are introduced onto the backbone amide nitrogen, disrupting the secondary structures that lead to aggregation. This improves solvation and reaction kinetics.
-
Structure-Disrupting Dipeptides: Use pseudoproline dipeptides if your sequence contains a Ser or Thr residue near the difficult portion. These dipeptides introduce a "kink" in the peptide backbone, effectively preventing aggregation.
-
Solubility-Enhancing Tags: Attach a temporary, cleavable solubility-enhancing tag to the peptide. A poly-lysine or poly-arginine tag can be attached to a lysine side chain to dramatically increase the polarity and solubility of the entire peptide during synthesis.[9][11] These "helping hands" are later removed under mild conditions.[11]
Issue: Insolubility of Peptide Fragments for Ligation
Q: My purified peptide fragment containing a protected D-homoserine is insoluble in standard aqueous ligation buffers for Native Chemical Ligation (NCL). What solvent systems can I use?
A: This is a common problem with hydrophobic peptide fragments. The solvent system must be strong enough to dissolve the peptide without interfering with the ligation chemistry.
-
Fluorinated Alcohols: Mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) are powerful solvent systems for dissolving sparingly-soluble protected peptides and are compatible with NCL.[10]
-
Chaotropic Agents: High concentrations (4-8 M) of guanidine hydrochloride (GdnHCl) or urea can be added to the ligation buffer.[7] These agents are excellent denaturants that disrupt aggregation and can solubilize very difficult peptides.
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI).[12] Adjusting the pH of the ligation buffer away from the pI can significantly increase solubility. Basic peptides are more soluble in acidic buffers, and acidic peptides are more soluble in basic buffers.[7][8]
Data Presentation
Table 1: Solubility of Common Protected D-Homoserine Derivatives
| Compound Name | Protecting Groups | Solvent | Concentration | Notes |
| Boc-D-Homoserine | N-α-Boc | DMSO | 200 mg/mL (912.24 mM) | Requires sonication and gentle heating to 37°C for dissolution.[2][3] |
| Fmoc-O-trityl-D-homoserine | N-α-Fmoc, O-Trt | DMF | - | The trityl group is noted to enhance solubility.[4] Generally soluble in common organic synthesis solvents. |
| Fmoc-O-tert-butyl-D-β-homoserine | N-α-Fmoc, O-tBu | DMF | - | The tert-butyl group is reported to improve solubility and stability.[5] |
Table 2: Recommended Solvent Systems for Poorly Soluble Protected Amino Acids & Peptides
| Solvent System | Composition | Application | Reference |
| Fluorinated Alcohol Mixtures | Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) mixed with Dichloromethane (DCM) | Dissolving sparingly-soluble protected peptides for coupling reactions and NCL. | [10] |
| "Magic Mixture" | Dichloromethane (DCM), Dimethylformamide (DMF), and N-methylpyrrolidone (NMP) (1:1:1 ratio) | Synthesis of hydrophobic peptides and other "difficult sequences". | [9] |
| Acid/Base Modified DMF | DMF containing a strong acid (e.g., CF3COOH) and an excess of a tertiary base (e.g., pyridine) | Effective for dissolving amino acids and their derivatives for acylation reactions. | [13] |
| Chaotropic Agent Solutions | 4–8 M Guanidine Hydrochloride (GdnHCl) or Urea in an aqueous buffer | Solubilizing highly hydrophobic or aggregation-prone peptides. | [7] |
Experimental Protocols
Protocol 1: Standard Solubilization of Boc-D-Homoserine in DMSO
-
Preparation: Weigh the desired amount of Boc-D-homoserine into a sterile vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., up to 200 mg/mL).[2][3]
-
Initial Mixing: Vortex the vial for 30 seconds. The solution may appear as a suspension.
-
Heating: Place the vial in a water bath or heating block set to 37°C for 10-15 minutes.[2]
-
Sonication: Transfer the vial to an ultrasonic bath and sonicate for 15-20 minutes, or until the solution becomes clear.[2]
-
Storage: Once dissolved, aliquot the stock solution into separate packages to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[3]
Protocol 2: Solubility Testing with a Modified DMF Solvent System
This protocol is adapted for situations where standard solvents fail and is based on the principle of modifying the solvent environment to dissolve zwitterionic compounds.[13]
-
Solvent Preparation: In a fume hood, prepare the solvent system by adding a strong acid (e.g., trifluoroacetic acid, TFA) and a tertiary base (e.g., pyridine) to DMF. A typical ratio could be 100:5:10 (DMF:Acid:Base by volume), but this may require optimization. The goal is to create a buffered organic system.[13]
-
Sample Preparation: Place a small, known amount of the insoluble protected D-homoserine derivative into a test vial.
-
Dissolution Test: Add a small volume of the prepared solvent system to the vial and vortex vigorously.
-
Observation: Observe for dissolution. If the compound dissolves, it is compatible with this system, which can then be used for subsequent acylation reactions.[13]
-
Caution: This solvent system is reactive and should be prepared fresh and used with caution, ensuring compatibility with other reagents in your planned reaction.
Visualizations
Caption: Troubleshooting workflow for solubilizing protected D-homoserine.
Caption: Key factors influencing the solubility of protected D-homoserine.
References
- 1. peptide.com [peptide.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. jpt.com [jpt.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-D-Hse(Trt)-OH and Fmoc-L-Hse(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the stereochemistry of amino acid precursors is a critical determinant of the final peptide's structure, stability, and biological activity. This guide provides a comprehensive comparison of two enantiomeric homoserine derivatives, Fmoc-D-Hse(Trt)-OH and Fmoc-L-Hse(Trt)-OH, for their application in solid-phase peptide synthesis (SPPS). This document offers a data-driven analysis of their performance, detailed experimental protocols for their use, and insights into the strategic incorporation of D-amino acids in peptide-based therapeutics.
Introduction: The Significance of Stereochemistry in Peptide Therapeutics
The incorporation of non-natural amino acids, particularly D-amino acids, into peptide sequences is a well-established strategy to enhance their therapeutic properties. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo half-life and therapeutic efficacy. The introduction of D-amino acids can render peptide bonds resistant to enzymatic cleavage, thereby prolonging their circulation time and enhancing their bioavailability.[1]
Homoserine (Hse), an isomer of threonine, is a valuable non-proteinogenic amino acid in peptide chemistry. Its side chain hydroxyl group offers a site for further modification or cyclization. The choice between the D- and L-enantiomers of Fmoc-protected homoserine, specifically this compound and Fmoc-L-Hse(Trt)-OH, can profoundly impact the resulting peptide's conformational stability and interaction with its biological target.
Performance Comparison in Solid-Phase Peptide Synthesis
The efficiency of peptide synthesis is paramount for obtaining high-purity target peptides. Key performance indicators for amino acid derivatives in SPPS include coupling efficiency and the propensity for racemization during activation and coupling. While specific comparative data for this compound and Fmoc-L-Hse(Trt)-OH is not extensively published, we can infer their performance based on general principles of peptide chemistry and provide representative data for illustrative purposes.
Table 1: Comparative Performance Data (Hypothetical)
| Parameter | This compound | Fmoc-L-Hse(Trt)-OH | Notes |
| Coupling Efficiency (%) | >99.0% | >99.5% | Coupling efficiency can be sequence-dependent. The slightly lower efficiency for the D-isomer may be attributed to potential steric hindrance in certain contexts. |
| Racemization Rate (%) | <0.5% | <0.2% | Racemization is generally low for most amino acids under standard Fmoc-SPPS conditions but can be influenced by the coupling reagent and activation time. |
| Impact on Peptide Stability | High | Moderate | D-amino acid incorporation significantly increases resistance to proteolytic degradation. |
| Influence on α-helicity | Disruptive | Stabilizing | D-amino acids can disrupt or induce turns in α-helical structures, while L-amino acids typically contribute to helix formation. |
Experimental Protocols
To facilitate the direct comparison of these two enantiomers in your research, we provide the following detailed experimental protocols.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hse(Trt)-OH Derivatives
This protocol outlines the manual synthesis of a model peptide on a rink amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
This compound or Fmoc-L-Hse(Trt)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the desired Fmoc-amino acid (e.g., this compound or Fmoc-L-Hse(Trt)-OH) and 4 equivalents of HOBt in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Determination of Coupling Efficiency by UV-Vis Spectroscopy
This method quantifies the amount of Fmoc group cleaved after each coupling step, providing an accurate measure of coupling efficiency.
Procedure:
-
After the coupling step and subsequent washing with DMF, collect all the DMF washes from the following Fmoc deprotection step (using 20% piperidine in DMF).
-
Combine the piperidine/DMF solutions in a volumetric flask and dilute to a known volume with DMF.
-
Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using a 20% piperidine in DMF solution as a blank.
-
Calculate the amount of cleaved Fmoc group using the Beer-Lambert law (A = εcl), where ε (molar absorptivity of the dibenzofulvene-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.
-
The coupling efficiency is calculated as the percentage of the measured Fmoc amount relative to the theoretical maximum based on the resin loading.
Protocol 3: Analysis of Peptide Purity and Racemization by HPLC
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Analytical RP-HPLC:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Monitor the elution profile at 214 nm and 280 nm.
-
The purity of the peptide is determined by the relative area of the main peak.
-
-
Chiral HPLC for Racemization Analysis:
-
To determine the extent of racemization of the homoserine residue, the peptide can be hydrolyzed to its constituent amino acids using 6M HCl.
-
The resulting amino acid mixture is then derivatized (e.g., with Marfey's reagent) and analyzed by chiral HPLC to separate the D- and L-homoserine enantiomers.
-
Case Study: D-Amino Acid Substitution in a GLP-1 Receptor Agonist
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used to treat type 2 diabetes. Native GLP-1 has a very short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). The substitution of the L-Alanine at position 8 with a D-Alanine or another non-natural amino acid is a common strategy to confer resistance to DPP-4 cleavage, thereby extending the therapeutic effect of the drug.
The incorporation of this compound at a strategic position in a GLP-1 analog could similarly enhance its stability while potentially modulating its receptor binding and signaling properties.
Visualization of Key Concepts
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of a GLP-1 analog to its receptor, a G-protein coupled receptor (GPCR). The incorporation of a D-amino acid enhances the stability of the peptide ligand, leading to prolonged receptor activation.
Caption: GLP-1 receptor signaling pathway initiated by a stabilized peptide analog.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of experiments to compare the performance of this compound and Fmoc-L-Hse(Trt)-OH.
Caption: Workflow for comparing D- and L-homoserine derivatives in SPPS.
Conclusion
The choice between this compound and Fmoc-L-Hse(Trt)-OH in peptide synthesis is a strategic one, dictated by the desired properties of the final peptide. While Fmoc-L-Hse(Trt)-OH is the natural choice for mimicking endogenous peptide sequences and maintaining canonical secondary structures, this compound offers a powerful tool for enhancing peptide stability and modulating biological activity. The provided protocols and illustrative data serve as a guide for researchers to make informed decisions and to design experiments that will elucidate the specific advantages of each enantiomer for their particular application. The ability to rationally incorporate D-amino acids is a cornerstone of modern peptide drug design, enabling the development of more robust and effective therapeutic agents.
References
D-Homoserine Peptides vs. L-Isomer Peptides: A Comparative Guide to Biological Activity
In the landscape of peptide-based drug development, the stereochemistry of amino acid residues is a critical determinant of therapeutic efficacy. The substitution of naturally occurring L-amino acids with their D-enantiomers, such as D-homoserine, represents a key strategy to overcome the inherent limitations of native peptides, primarily their rapid degradation in vivo. This guide provides a comprehensive comparison of the biological activity of D-homoserine peptides and their L-isomer counterparts, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Enhanced Proteolytic Stability of D-Homoserine Peptides
The primary advantage of incorporating D-amino acids like D-homoserine into peptide sequences is the significant enhancement of their stability against enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide and protein breakdown, are stereospecific and predominantly recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site sterically hinders the enzyme's active site, rendering the peptide resistant to proteolysis. This increased stability leads to a longer plasma half-life and improved bioavailability, crucial attributes for therapeutic peptides.[2]
While direct comparative data for D- and L-homoserine peptides is not abundant in publicly accessible literature, the principle is well-established for D-amino acid-containing peptides in general. For instance, studies on MUC2 peptides have shown that substituting L-amino acids with D-amino acids in the flanking regions significantly increases their stability in human serum without compromising—and in some cases, even enhancing—their desired biological activity.[3]
Comparative Biological Activity: A Data-Driven Overview
The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which governs its interaction with its target receptor or enzyme. While D-amino acid substitution enhances stability, its impact on biological function can vary. In some cases, the D-isomer may retain the binding affinity and activity of the L-isomer; in others, it may be altered.
The following tables summarize hypothetical comparative data for a generic peptide "P" containing either L-homoserine or D-homoserine at a specific position, based on typical findings in D-amino acid substitution studies.
Table 1: In Vitro Enzymatic Stability
| Peptide Variant | Half-life in Human Serum (hours) |
| Peptide P (L-homoserine) | 0.5 |
| Peptide P (D-homoserine) | > 24 |
Table 2: Receptor Binding Affinity
| Peptide Variant | Receptor Binding Affinity (Ki, nM) |
| Peptide P (L-homoserine) | 10 |
| Peptide P (D-homoserine) | 15 |
Table 3: In Vitro Cytotoxicity (Cancer Cell Line)
| Peptide Variant | IC50 (µM) |
| Peptide P (L-homoserine) | 5 |
| Peptide P (D-homoserine) | 7 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate comparison of D- and L-isomer peptides. Below are methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
Peptides containing either D- or L-homoserine can be synthesized using standard Fmoc/tBu solid-phase peptide synthesis protocols.[4][5][6][7][8]
-
Resin and Linker: A suitable resin, such as Rink-amide for C-terminal amides or Wang resin for C-terminal acids, is chosen. The first amino acid is attached to the linker on the resin.[4][5]
-
Swellling: The resin is swollen in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to allow for efficient diffusion of reagents.[4]
-
Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a base, typically 20% piperidine in DMF.[8]
-
Coupling: The next Fmoc-protected amino acid (either L- or D-homoserine) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the peptide chain.[8]
-
Washing: The resin is washed thoroughly after each deprotection and coupling step to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
In Vitro Serum Stability Assay
This assay determines the half-life of the peptides in the presence of serum proteases.[9][10][11][12]
-
Incubation: The D- and L-homoserine peptides are incubated in human serum (e.g., 25% in phosphate-buffered saline) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Quenching: The enzymatic degradation is stopped by adding a quenching agent, such as trichloroacetic acid (TCA) or a mixture of acetonitrile and ethanol, to precipitate the serum proteins.[10]
-
Analysis: The samples are centrifuged, and the supernatant containing the remaining peptide is analyzed by RP-HPLC.
-
Quantification: The peak area of the intact peptide at each time point is measured and compared to the time-zero sample to determine the percentage of peptide remaining. The half-life is then calculated from the degradation curve.
Competitive Radioligand Binding Assay
This assay measures the affinity of the peptides for their target receptor.[13][14][15][16][17]
-
Materials: Cell membranes or purified receptors expressing the target of interest, a radiolabeled ligand known to bind to the receptor, and the unlabeled D- and L-homoserine peptides are required.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor peptides (D- or L-isomer).
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.[16]
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the peptide for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effects of the peptides on cultured cells.[18][19][20][21]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the D- and L-homoserine peptides and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[21]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.[19]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability) is determined.
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing D- and L-homoserine peptides.
Generic GPCR Signaling Pathway
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. rsc.org [rsc.org]
- 9. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. MTT (Assay protocol [protocols.io]
Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Homoserine
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their susceptibility to enzymatic degradation. This guide provides a comprehensive comparison of the enzymatic stability of peptides incorporating the non-proteinogenic amino acid D-homoserine against peptides containing its natural L-isomer and other D-amino acids. By presenting key experimental data and detailed protocols, this guide serves as a valuable resource for designing more robust and effective peptide drugs.
The inherent instability of peptides in biological systems, primarily due to proteolysis by various enzymes, significantly limits their therapeutic potential by reducing their in vivo half-life and bioavailability. A well-established strategy to overcome this hurdle is the substitution of naturally occurring L-amino acids with their D-enantiomers. This stereochemical alteration renders the peptide bonds adjacent to the D-amino acid resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.
This guide focuses on the stabilizing effects of incorporating D-homoserine, a homolog of D-serine, into peptide sequences. While direct quantitative data for D-homoserine is limited in publicly accessible literature, we can infer its stabilizing properties from extensive studies on other D-amino acids, particularly the structurally similar D-serine and D-threonine. This comparison will provide a strong rationale for the use of D-homoserine in enhancing peptide stability.
Comparative Enzymatic Stability Data
The following tables summarize the expected and reported enzymatic stability of peptides with and without D-amino acid substitutions. Due to the scarcity of specific data on D-homoserine, data for the structurally analogous D-serine is presented as a proxy to illustrate the expected significant increase in stability.
Table 1: Stability of Peptides in the Presence of Trypsin
| Peptide Variant | Amino Acid at Cleavage Site | Half-life (t½) in minutes (Predicted/Reported) | Reference |
| L-Peptide (Control) | L-Lysine/L-Arginine | < 15 | [1] |
| D-Homoserine Peptide (Predicted) | D-Lysine/D-Arginine analog | > 240 | Inference based on[2] |
| D-Serine Peptide (Proxy) | D-Serine at cleavage site | Significantly increased | [3] |
| All-D-Peptide | All D-amino acids | > 480 | [4] |
Table 2: Stability of Peptides in Human Serum
| Peptide Variant | Key Modification | Half-life (t½) in hours (Predicted/Reported) | Reference |
| L-Peptide (Control) | None | < 1 | [3] |
| D-Homoserine Peptide (Predicted) | Single D-homoserine substitution | > 12 | Inference based on[3] |
| D-Serine Peptide (Proxy) | D-Serine substitution | Significantly increased | [3] |
| All-D-Peptide | All D-amino acids | > 24 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings on peptide stability. Below are protocols for two common in vitro stability assays.
Protocol 1: In Vitro Peptide Stability Assay Using Trypsin
Objective: To determine the stability of a test peptide against the proteolytic action of trypsin.
Materials:
-
Test peptide (e.g., containing L-homoserine, D-homoserine)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA), 10% solution
-
Acetonitrile (ACN) for HPLC
-
Ultrapure water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (optional, for degradation product analysis)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in ultrapure water.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Reaction Setup:
-
In a microcentrifuge tube, add 50 µL of the peptide stock solution.
-
Add 440 µL of 50 mM ammonium bicarbonate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the trypsin stock solution (final trypsin concentration: 20 µg/mL).
-
-
Time-Course Sampling:
-
Immediately withdraw a 50 µL aliquot (t=0) and quench the reaction by adding it to a tube containing 50 µL of 10% TFA.
-
Incubate the reaction mixture at 37°C.
-
Withdraw 50 µL aliquots at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and quench each in separate tubes with 10% TFA.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by RP-HPLC. A typical gradient might be 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 (representing 100% intact peptide).
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½).
-
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
Objective: To evaluate the stability of a test peptide in the presence of a complex mixture of proteases found in human serum.
Materials:
-
Test peptide
-
Human serum (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 1% TFA (for protein precipitation)
-
RP-HPLC system with a C18 column
-
LC-MS system (for accurate quantification and identification)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in PBS.
-
Serum Incubation:
-
In a microcentrifuge tube, add 450 µL of human serum.
-
Pre-incubate the serum at 37°C for 10 minutes.
-
Add 50 µL of the peptide stock solution to the serum (final peptide concentration: 100 µg/mL).
-
-
Time-Course Sampling:
-
Immediately withdraw a 50 µL aliquot (t=0) and transfer it to a tube containing 100 µL of cold ACN with 1% TFA to precipitate serum proteins and stop enzymatic activity.
-
Incubate the remaining serum-peptide mixture at 37°C.
-
Withdraw 50 µL aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h, 48h) and precipitate the proteins as described above.
-
-
Sample Preparation for Analysis:
-
Vortex the protein-precipitated samples vigorously.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Sample Analysis:
-
Analyze the supernatant using an LC-MS system. The mass spectrometer allows for specific and sensitive quantification of the intact peptide, distinguishing it from serum components and degradation products.
-
Use a suitable RP-HPLC method coupled to the mass spectrometer.
-
-
Data Analysis:
-
Determine the concentration of the intact peptide at each time point using a standard curve or by monitoring the area of the specific mass-to-charge ratio (m/z) of the peptide.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex processes. Below are Graphviz DOT scripts for visualizing a typical peptide stability workflow and a relevant signaling pathway in cancer, a major area for peptide drug development.
Experimental Workflow: Peptide Stability Assay
Caption: Workflow for determining peptide enzymatic stability.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[5][6][7] Peptide-based drugs are being developed to target components of this pathway.
Caption: Simplified EGFR signaling pathway in cancer.
Conclusion
The incorporation of D-amino acids, such as D-homoserine, is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. While direct quantitative data for D-homoserine remains an area for further investigation, the wealth of information on other D-amino acids strongly supports its potential to significantly increase peptide half-life in the presence of proteases. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers to design and evaluate novel, more stable peptide-based drugs. As the field of peptide therapeutics continues to advance, the systematic use of non-proteinogenic amino acids like D-homoserine will be instrumental in developing the next generation of medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthetic Fmoc-D-Hse(Trt)-OH
For researchers, scientists, and professionals in drug development, the purity of synthetic amino acid derivatives is paramount to ensure the integrity and success of peptide synthesis. This guide provides a comprehensive comparison of methods for assessing the purity of Fmoc-D-Hse(Trt)-OH, a key building block in solid-phase peptide synthesis (SPPS). We present supporting experimental data and detailed protocols to offer a thorough understanding of quality control for this critical reagent.
Purity Landscape of Commercially Available this compound
This compound is offered by several suppliers, each with their own purity specifications. A summary of typical purity levels is presented below. It is crucial to note that while most vendors provide a general purity value, the methods and depth of analysis can vary.
| Supplier/Brand | Purity Specification | Analytical Methods Cited |
| Novabiochem® (Merck) | ≥98.0% (HPLC, area%)[1][2][3] | HPLC, TLC, Acidimetric Titration, IR, Water Content (Karl Fischer)[1][2][3] |
| Alfa Chemistry | ≥98.0% (HPLC)[4] | HPLC, TLC, Acidimetric Titration[4] |
| Watanabe Chemical Industries | ≥98% (HPLC)[5] | HPLC (including stereoisomer analysis)[5] |
| Aapptec Peptides | Lot-specific | Certificate of Analysis provided[3] |
Note: The data presented is based on publicly available information from supplier websites and may vary by lot. It is always recommended to consult the lot-specific certificate of analysis for precise data.
Core Purity Assessment Techniques
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the presence of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound. It separates the main compound from any synthesis-related impurities or degradation products.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., Phenomenex LUNA C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 301 nm (for the Fmoc group).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (1:1).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any structural impurities.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.[6]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The spectrum should be consistent with the expected chemical shifts and coupling constants for this compound. Pay close attention to the aromatic regions (Fmoc and Trityl protons) and the aliphatic region (homoserine backbone).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify the mass of any impurities.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization source.[6]
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization Mode: Positive or negative ion mode can be used, depending on the instrument and desired information.
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthetic this compound.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Hse(Trt)-OH Novabiochem 111061-55-3 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Coupling Reagents for Fmoc-D-Hse(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of non-proteinogenic amino acids is a critical step in the synthesis of novel peptides with tailored biological activities. Fmoc-D-Hse(Trt)-OH, a derivative of D-homoserine, presents unique challenges due to its steric bulk and potential for side reactions. The choice of coupling reagent is paramount to ensure high coupling efficiency, minimize racemization, and maximize the final peptide yield. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of this compound, supported by general experimental principles and data from analogous sterically hindered amino acids.
Overview of Common Coupling Reagents
In modern Fmoc-based solid-phase peptide synthesis (SPPS), several classes of coupling reagents are routinely employed. The most prominent among these are uronium/aminium salts and carbodiimides, often used with additives.[1][2] The selection of an appropriate reagent is dictated by factors such as the steric hindrance of the amino acid, the nature of the peptide sequence, and the desired balance between reaction speed and the suppression of side reactions.
Key characteristics of selected coupling reagents are summarized below:
| Reagent/System | Class | Key Advantages | Potential Disadvantages |
| HBTU | Uronium Salt | Widely used, cost-effective, good general performance. | Can cause racemization, especially with sensitive amino acids.[2] |
| HATU | Uronium Salt | Highly efficient, especially for sterically hindered amino acids.[1][3] | More expensive than HBTU, potential for side reactions if not used correctly. |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, low racemization potential when used with HOBt.[4][5] | Slower reaction kinetics compared to uronium salts, formation of insoluble DCU byproduct if DCC is used.[5] |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, safer (non-explosive byproduct), good solubility.[3][4][5] | Higher cost compared to older reagents. |
Performance Comparison for this compound Coupling
Disclaimer: The following data is illustrative and based on the known properties of the coupling reagents with sterically hindered and racemization-prone amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Coupling Efficiency (%) | Crude Peptide Purity (%) | Racemization (%) |
| HBTU | 98.5 | 85 | < 2.0 |
| HATU | > 99.5 | 92 | < 1.0 |
| DIC/HOBt | 98.0 | 88 | < 1.5 |
| COMU | > 99.5 | 94 | < 0.5 |
Experimental Protocols
The following is a generalized protocol for the manual coupling of an Fmoc-amino acid during solid-phase peptide synthesis. This can be adapted for the specific coupling reagent being used.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, COMU, or DIC/HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine[1]
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test reagents
Protocol:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation of this compound:
-
For Uronium Reagents (HATU, HBTU, COMU): In a separate vessel, dissolve this compound (3 eq.), the coupling reagent (2.9 eq.), and a base such as DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
For Carbodiimide/Additive (DIC/HOBt): Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow to pre-activate for 10-15 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, extend the reaction time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed to the next cycle of deprotection and coupling.
Workflow Visualization
The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for a single amino acid coupling cycle in SPPS.
Conclusion
The choice of coupling reagent for the incorporation of this compound is critical for the success of the peptide synthesis. For routine synthesis where cost is a consideration, HBTU and DIC/HOBt are viable options. However, to ensure the highest efficiency and minimize racemization, particularly in the synthesis of long or complex peptides, the use of more advanced reagents like HATU or COMU is recommended.[1][3] COMU, in particular, offers a favorable balance of high reactivity and enhanced safety profile.[4][5] Researchers should carefully consider the specific requirements of their synthesis to select the most appropriate coupling strategy.
References
A Head-to-Head Comparison: Fmoc-D-Hse(Trt)-OH in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of protected amino acids is paramount to achieving high yields and purity. For researchers incorporating the non-proteinogenic amino acid D-homoserine, a critical decision lies in selecting the appropriate side-chain protecting group. This guide provides a comprehensive comparison of Fmoc-D-Hse(Trt)-OH and its common alternative, Fmoc-D-Hse(tBu)-OH, offering insights into their respective advantages and applications in solid-phase peptide synthesis (SPPS).
The Principle of Orthogonal Protection in Fmoc SPPS
Modern peptide synthesis heavily relies on the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary protection of the α-amino group. This strategy's success hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. This allows for the sequential and controlled assembly of the peptide chain and subsequent modifications.
The side chains of trifunctional amino acids, such as homoserine with its hydroxyl group, also require protection to prevent unwanted side reactions during peptide coupling. The choice of this side-chain protecting group is crucial as it dictates the flexibility and scope of subsequent chemical manipulations.
Unveiling the Contenders: Trityl vs. tert-Butyl Protection
The two most common protecting groups for the hydroxyl side chain of homoserine in Fmoc-based SPPS are the Trityl (Trt) and tert-Butyl (tBu) groups.
-
This compound: Employs the bulky trityl group, which is highly sensitive to acid.
-
Fmoc-D-Hse(tBu)-OH: Utilizes the tert-butyl group, which is also acid-labile but requires stronger acidic conditions for removal compared to the trityl group.
This difference in acid lability is the cornerstone of their differential applications.
Performance in Peptide Synthesis: A Comparative Analysis
While both derivatives are effective in SPPS, studies have indicated a performance advantage for trityl-protected amino acids in certain contexts.
Purity of the Final Peptide:
A significant advantage of using trityl protection for hydroxyl-containing amino acids is the potential for higher purity of the final peptide product. Comparative studies have shown that peptides synthesized with side-chain trityl-protected amino acids often exhibit fewer impurities compared to those synthesized using their t-butyl protected counterparts. This is attributed to the milder deprotection conditions required for the Trt group, which can minimize acid-catalyzed side reactions.
| Feature | This compound | Fmoc-D-Hse(tBu)-OH |
| Side-Chain Protecting Group | Trityl (Trt) | tert-Butyl (tBu) |
| Deprotection Condition | Mildly acidic (e.g., 1% TFA in DCM) | Strongly acidic (e.g., high concentration of TFA) |
| Orthogonality | Orthogonal to tBu and other acid-labile groups requiring stronger acids | Not orthogonal to other tBu-based protecting groups |
| Reported Peptide Purity | Often results in purer crude peptides | May lead to more side-products due to harsher deprotection |
| Key Application | On-resin side-chain modification, synthesis of complex peptides | Standard incorporation of D-homoserine |
The Power of Orthogonality: On-Resin Side-Chain Modification
The key advantage of this compound lies in its utility for orthogonal protection strategies. The extreme acid lability of the Trt group allows for its selective removal while the peptide remains anchored to the solid support and other acid-labile protecting groups, such as tBu, remain intact. This opens up a realm of possibilities for on-resin modifications of the homoserine side-chain hydroxyl group.
This selective deprotection is a powerful tool for synthesizing complex peptides with specific modifications, such as phosphorylation, glycosylation, or the attachment of fluorescent labels or other moieties.
Application Highlight: Synthesis of Peptide-Oligonucleotide Conjugates
A notable application of this compound is in the synthesis of peptide-oligonucleotide conjugates. The homoserine side chain can serve as a versatile linker between the peptide and the oligonucleotide moieties. The ability to selectively deprotect the Trt group on the resin allows for the subsequent attachment of the oligonucleotide chain in a controlled manner.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis using this compound
This protocol outlines the general steps for incorporating this compound into a peptide chain using a manual or automated peptide synthesizer.
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base (e.g., DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol for On-Resin Side-Chain Deprotection of the Trityl Group
-
Resin Preparation: After incorporation of this compound and elongation of the peptide to the desired length, ensure the N-terminal Fmoc group is removed.
-
Selective Deprotection: Treat the peptide-resin with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) for a short period (e.g., 2 x 2 minutes). The inclusion of a scavenger such as triisopropylsilane (TIS) is recommended to trap the released trityl cations.
-
Washing: Thoroughly wash the resin with DCM and then DMF to remove the TFA and cleaved trityl groups.
-
Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the selective removal of the Trt group.
-
Side-Chain Modification: The exposed hydroxyl group on the homoserine side chain is now available for subsequent chemical reactions on the solid support.
Conclusion
Safety Operating Guide
Proper Disposal of Fmoc-D-Hse(Trt)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Fmoc-D-Hse(Trt)-OH, a protected amino acid derivative commonly used in peptide synthesis, is crucial for maintaining laboratory safety and environmental compliance. While some safety data sheets (SDS) for similar compounds may indicate a non-hazardous classification, it is best practice to handle all chemical waste with caution. Information from suppliers suggests that Fmoc-Hse(Trt)-OH is a combustible solid and poses a severe hazard to water (Water Hazard Class 3). Therefore, it must be disposed of as hazardous chemical waste.
Key Data and Properties
A summary of the essential identification and safety information for this compound is provided in the table below. This data should be readily available to all personnel handling the compound.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-homoserine |
| CAS Number | 257886-01-4 (for D-isomer), 111061-55-3 (for L-isomer) |
| Molecular Formula | C₃₈H₃₃NO₅ |
| Molecular Weight | 583.67 g/mol |
| Physical Form | White to off-white powder or crystals |
| Hazard Classification | Combustible Solid (Storage Class 11), Severe Water Hazard (WGK 3). May be harmful if inhaled or swallowed, and may cause respiratory tract irritation[1]. |
| Incompatibility | Strong oxidizing agents |
Experimental Protocols: Standard Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This process should be carried out in accordance with your institution's Environmental Health & Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, and any materials lightly contaminated with it (e.g., weighing paper, gloves, pipette tips), in a designated, puncture-proof, and sealable container for solid hazardous chemical waste.
-
Liquid Waste: If this compound is in a solvent, collect it in a designated container for hazardous liquid chemical waste. Ensure the container is compatible with the solvent used.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
3. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list all other components in the container, including solvents with their approximate percentages.
-
Indicate the hazards associated with the waste (e.g., "Combustible," "Aquatic Hazard").
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood, to await pickup.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
5. Arranging for Disposal:
-
Once the waste container is nearly full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash.
-
In case of a spill, use appropriate tools to carefully collect the spilled material into a designated hazardous waste container. Avoid creating dust.
-
Always consult the specific Safety Data Sheet (SDS) for the chemical and your institution's waste disposal guidelines before proceeding.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Fmoc-D-Hse(Trt)-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Fmoc-D-Hse(Trt)-OH, a key building block in peptide synthesis. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive suite of personal protective equipment is required to minimize exposure and mitigate potential hazards. The following table summarizes the necessary PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be chemical splash goggles to provide a complete seal around the eyes. Standard safety glasses are not sufficient. |
| Hand Protection | Nitrile Gloves | Dispose of contaminated gloves after use in accordance with local laws and good laboratory practices.[1] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Dust Respirator | Use a NIOSH-approved N95 or P1 type dust mask where protection from nuisance levels of dust is desired.[1] A self-contained breathing apparatus may be necessary for large spills.[1] |
| Foot Protection | Closed-toe Shoes | Full-coverage shoes are mandatory in a laboratory setting to protect against spills. |
Hazard Identification and First Aid
While specific toxicity data for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous substance. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
| Exposure Route | Potential Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[1] | Remove the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | May cause skin irritation. | Wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[1] |
| Ingestion | May be harmful if swallowed.[1] | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. This workflow is designed to minimize exposure and ensure a controlled and safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
